KEA1-97
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN4/c16-13-20-14(17)22-15(21-13)19-12-7-3-10(4-8-12)9-1-5-11(18)6-2-9/h1-8H,(H,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUROVTLUQOYUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Sentinel of Cellular Defense: A Technical Guide to KEAP1's Function in Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a critical contributor to the pathogenesis of numerous diseases. The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway stands as the principal regulatory axis orchestrating the cellular response to combat this stress. KEAP1, a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, is the central sensor and negative regulator of this pathway. Under homeostatic conditions, KEAP1 targets the transcription factor NRF2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low basal levels of NRF2. Upon exposure to oxidative or electrophilic insults, specific cysteine residues within KEAP1 undergo modification, leading to a conformational change that abrogates its ability to mediate NRF2 degradation. This allows newly synthesized NRF2 to accumulate, translocate to the nucleus, and initiate the transcription of a battery of cytoprotective genes. This in-depth technical guide delineates the multifaceted functions of KEAP1 in oxidative stress, detailing its molecular mechanisms, structural features, and the experimental methodologies used to investigate its activity.
The KEAP1-NRF2 Signaling Pathway: A Master Regulator of Redox Homeostasis
The KEAP1-NRF2 pathway is the primary mechanism by which cells adapt to and mitigate the damaging effects of oxidative and electrophilic stress.[1] The central player in this pathway is the transcription factor NRF2, which controls the expression of a wide array of antioxidant and detoxification genes.[2] However, the activity of NRF2 is tightly controlled by its inhibitor, KEAP1.
Under basal, unstressed conditions, KEAP1 acts as a negative regulator of NRF2.[3] It functions as a substrate adaptor for a CUL3-based E3 ubiquitin ligase complex, which also includes the RING-box protein 1 (RBX1).[4] In this complex, KEAP1 binds to NRF2 and facilitates its polyubiquitination, marking it for degradation by the 26S proteasome.[5][6] This constitutive degradation ensures that NRF2 levels remain low, preventing the unnecessary expression of its target genes.
In response to oxidative or electrophilic stress, this repression is lifted. Electrophiles and ROS can directly modify highly reactive cysteine residues on KEAP1.[7] This modification induces a conformational change in the KEAP1 protein, inhibiting its E3 ligase activity and preventing the ubiquitination of NRF2.[5] As a result, newly synthesized NRF2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[1] In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[5] These target genes encode for a variety of cytoprotective proteins, including antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1), enzymes involved in glutathione synthesis, and drug-metabolizing enzymes.[2]
Signaling Pathway Diagram
Caption: The KEAP1-NRF2 signaling pathway under basal and oxidative stress conditions.
Structural and Functional Domains of KEAP1 and NRF2
The intricate regulation of the KEAP1-NRF2 pathway is dictated by the specific domains within each protein that mediate their interaction and function.
KEAP1 Domain Architecture
Human KEAP1 is a 624-amino acid protein composed of five main domains:[8]
-
N-terminal Region (NTR): The function of this region is not fully elucidated.
-
BTB (Broad-complex, Tramtrack and Bric-a-brac) Domain (amino acids 61-179): This domain is crucial for the homodimerization of KEAP1 and for its interaction with CUL3.[9]
-
Intervening Region (IVR) (amino acids 180-314): This region is rich in reactive cysteine residues, including Cys273 and Cys288, which are critical sensors of oxidative and electrophilic stress.[9]
-
Double Glycine Repeat (DGR) or Kelch Domain (amino acids 315-598): This domain forms a six-bladed β-propeller structure and is responsible for binding to the Neh2 domain of NRF2.[9][10]
-
C-terminal Region (CTR) (amino acids 599-624): The precise function of this region is still under investigation.[9]
NRF2 Domain Architecture
Human NRF2 is a 605-amino acid transcription factor with seven conserved domains known as Neh (NRF2-ECH homology) domains:[10][11][12]
-
Neh1 Domain: Contains the basic leucine zipper (bZIP) motif necessary for DNA binding and heterodimerization with small Maf proteins.
-
Neh2 Domain (amino acids 1-97): This N-terminal domain contains the two binding motifs for KEAP1: the high-affinity ETGE motif and the low-affinity DLG motif. These motifs are essential for KEAP1-mediated degradation.
-
Neh3, Neh4, and Neh5 Domains: These are transactivation domains that recruit transcriptional co-activators.
-
Neh6 Domain: Contains degrons that mediate a KEAP1-independent pathway of NRF2 degradation.
-
Neh7 Domain: This domain is involved in the repression of NRF2 activity.
Quantitative Data on KEAP1-NRF2 Interaction
The interaction between KEAP1 and NRF2 is characterized by high affinity, which is crucial for the tight regulation of NRF2 levels. The development of inhibitors targeting this interaction is a major focus in drug discovery.
| Parameter | Value | Method | Reference |
| KEAP1-NRF2 Binding Affinity (Kd) | |||
| ETGE motif | 5 - 26 nM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | [13][14] |
| DLG motif | ~100-fold weaker than ETGE | ITC | [10] |
| Inhibitor Potency (IC50) | |||
| Peptide p10 (N-acetylated 9-mer) | 194 nM | Fluorescence Polarization (FP) Assay | [3] |
| Peptide p68 (C18 fatty acid conjugated) | 22 nM | FP Assay | [3] |
| ML334 (small molecule) | 1.58 µM | FP Assay | [15] |
| Iridium (III) complex 1 | 1.09 µM | FP Assay | [15] |
| Compound 2 (small molecule) | K D = 3.57 nM | - | [16] |
Experimental Protocols for Studying KEAP1 Function
Investigating the intricate functions of KEAP1 requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect KEAP1-NRF2 Interaction
This protocol describes the co-immunoprecipitation of endogenous or overexpressed KEAP1 and NRF2 from cell lysates to demonstrate their physical interaction.
Materials:
-
Cells expressing KEAP1 and NRF2
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails
-
Anti-KEAP1 antibody or Anti-NRF2 antibody for immunoprecipitation
-
Isotype control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
SDS-PAGE sample buffer
-
Western blotting apparatus and reagents
-
Anti-KEAP1 and Anti-NRF2 antibodies for detection
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse with IP Lysis Buffer on ice for 30-60 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody (e.g., anti-KEAP1) or control IgG to the lysate and incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform western blotting and probe the membrane with antibodies against both KEAP1 and NRF2 to detect the co-immunoprecipitated proteins.
-
NRF2-ARE Reporter Gene Assay
This assay measures the transcriptional activity of NRF2 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter.
Materials:
-
Mammalian cell line (e.g., HepG2)
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (potential NRF2 activators or inhibitors)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 16-24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for an additional 16-24 hours to allow for NRF2 activation and reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the fold induction of NRF2 activity by comparing the normalized luciferase activity in compound-treated cells to that in vehicle-treated cells.
-
Experimental Workflow Diagram
Caption: Standard experimental workflows for studying KEAP1-NRF2 interaction and NRF2 activity.
KEAP1 as a Therapeutic Target
The central role of the KEAP1-NRF2 pathway in cytoprotection has made it an attractive target for therapeutic intervention in a wide range of diseases characterized by oxidative stress, including cancer, neurodegenerative diseases, and inflammatory conditions.[13][17]
Activators of the NRF2 pathway , which often function by inhibiting the KEAP1-NRF2 interaction, can be broadly classified into two categories:
-
Electrophilic NRF2 activators (indirect inhibitors of KEAP1): These compounds, such as sulforaphane and bardoxolone methyl, are electrophilic molecules that covalently modify the sensor cysteine residues in KEAP1, leading to its inactivation and subsequent NRF2 stabilization.[18]
-
KEAP1-NRF2 Protein-Protein Interaction (PPI) Inhibitors (direct inhibitors): These are small molecules or peptides designed to directly bind to the NRF2-binding pocket on the Kelch domain of KEAP1, thereby preventing the binding of NRF2 and its subsequent degradation.[19][20] This approach is thought to offer greater specificity and potentially fewer off-target effects compared to electrophilic activators.
The development of potent and specific KEAP1 inhibitors holds significant promise for the treatment of diseases driven by oxidative stress. However, it is important to note that aberrant, persistent activation of NRF2 has been implicated in promoting cancer progression and chemoresistance, highlighting the need for a nuanced and context-dependent approach to targeting this pathway.[21]
Conclusion
KEAP1 stands as a critical gatekeeper of the cellular antioxidant response, meticulously controlling the activity of the master regulator NRF2. Its ability to sense oxidative and electrophilic stress through its reactive cysteine residues and subsequently modulate NRF2 stability is a paradigm of elegant cellular regulation. A thorough understanding of the molecular mechanisms governing KEAP1 function, its structural biology, and the quantitative aspects of its interaction with NRF2 is paramount for the rational design of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the complexities of the KEAP1-NRF2 pathway and to accelerate the development of innovative drugs targeting this critical cellular defense system.
References
- 1. KEAP1 - Wikipedia [en.wikipedia.org]
- 2. 2.12. Co-immunoprecipitation [bio-protocol.org]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 5. rcsb.org [rcsb.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure of the Keap1:Nrf2 interface provides mechanistic insight into Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rcsb.org [rcsb.org]
- 18. Regulation of Cell Proliferation and Nrf2-Mediated Antioxidant Defense: Conservation of Keap1 Cysteines and Nrf2 Binding Site in the Context of the Evolution of KLHL Family [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. embopress.org [embopress.org]
The KEAP1-Nrf2 Pathway: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. This document details the core mechanism of action, presents key quantitative data, outlines detailed experimental protocols for studying the pathway, and provides visualizations of the signaling cascade and experimental workflows.
Core Mechanism of the KEAP1-Nrf2 Pathway
The KEAP1-Nrf2 pathway is a sophisticated cellular defense mechanism that senses and responds to various forms of stress, primarily oxidative and electrophilic stress.[1][2] Under basal or unstressed conditions, the transcription factor Nrf2 is continuously targeted for degradation by the E3 ubiquitin ligase substrate adaptor protein, KEAP1.[2][3][4] KEAP1 forms a homodimer and binds to Nrf2 through two specific motifs in Nrf2's Neh2 domain: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[5][6] This interaction facilitates the ubiquitination of Nrf2 by the Cullin-3 (Cul3)-Rbx1 E3 ubiquitin ligase complex, leading to its subsequent degradation by the 26S proteasome.[7] This process maintains low intracellular levels of Nrf2.[4]
Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within KEAP1 are modified.[1][8] This modification induces a conformational change in the KEAP1-Cul3 complex, which inhibits the ubiquitination of Nrf2.[2][9] As a result, newly synthesized Nrf2 is no longer targeted for degradation and can accumulate in the cytoplasm.[9] Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins.[10] This heterodimer binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter regions of numerous cytoprotective genes, initiating their transcription.[6][11] The protein products of these genes include antioxidant enzymes, detoxification enzymes, and other proteins that restore cellular redox homeostasis and protect the cell from damage.[12][13]
Quantitative Data
The following tables summarize key quantitative parameters of the KEAP1-Nrf2 pathway, providing a basis for computational modeling and a deeper understanding of the pathway's dynamics.
| Parameter | Value | Cell Type/System | Reference(s) |
| Binding Affinity (Kd) | |||
| KEAP1 (Kelch domain) - Nrf2 (ETGE motif) | 5 - 26 nM | In vitro (SPR, ITC, FA) | [1][5][6][14][15] |
| KEAP1 (Kelch domain) - Nrf2 (DLG motif) | ~1 µM | In vitro (ITC) | [5][14] |
| KEAP1 (BTB domain) - Cul3 | ~0.2 µM | In vitro (TR-FRET) | [16] |
| Protein Abundance | |||
| KEAP1 molecules per cell | 50,000 - 300,000 | Murine cell lines | [5][17] |
| Nrf2 molecules per cell (basal) | 49,000 - 190,000 | Murine cell lines | [5] |
| Nrf2 concentration (induced) | Cytoplasm: 0.6 µM, Nucleus: 2.7 µM | Raw264.7 cells | [5] |
| Protein Half-life | |||
| Nrf2 (basal) | 7 - 30 minutes | Various cell lines | [4][5][8] |
| Nrf2 (induced) | Extended (e.g., from 17.8 to 25.1 min with KCl treatment) | Cardiomyocytes | [18] |
| KEAP1 | ~12.7 hours (can be shortened by stressors) | In vitro | [5][19] |
| Nrf2 Dynamics | |||
| Nuclear Translocation Time | As early as 10 minutes post-stimulation | Human Umbilical Vein Endothelial Cells (HUVECs) under shear stress | [20] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the core signaling pathways and a typical experimental workflow for investigating the KEAP1-Nrf2 pathway.
Detailed Experimental Protocols
Western Blot for KEAP1, Nrf2, and Downstream Targets
This protocol is for the detection of protein levels of key components of the KEAP1-Nrf2 pathway.
a. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a suitable lysis buffer) containing protease and phosphatase inhibitors.[12] For nuclear and cytoplasmic fractions, use a commercial kit like the NE-PER™ Kit.[3]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate) and determine protein concentration using a BCA assay.[3]
b. SDS-PAGE and Transfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an 8-12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.[3]
-
Transfer proteins to a PVDF membrane.[3]
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature.[3]
-
Incubate the membrane with primary antibodies against Nrf2, KEAP1, HO-1, NQO1, or a loading control (e.g., β-actin, Lamin B1) overnight at 4°C.[3][21]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[3]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
Co-Immunoprecipitation (Co-IP) for KEAP1-Nrf2 Interaction
This protocol is designed to assess the in vivo interaction between KEAP1 and Nrf2.
-
Lyse cells with a non-denaturing IP lysis buffer containing protease inhibitors.[12]
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-KEAP1 antibody or an isotype control IgG overnight at 4°C.[12][22]
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with IP lysis buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot using an anti-Nrf2 antibody.[22]
Luciferase Reporter Assay for ARE Activity
This assay quantifies the transcriptional activity of Nrf2.
-
Seed cells in a multi-well plate to achieve 60-70% confluency on the day of transfection.[23]
-
Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the ARE consensus sequence and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[23][24]
-
After 24-48 hours, treat the cells with the compounds of interest.
-
Lyse the cells using a passive lysis buffer.[23]
-
Measure firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.[23][25]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[23]
Chromatin Immunoprecipitation (ChIP) for Nrf2 Binding to ARE
This protocol determines the direct binding of Nrf2 to the promoter regions of its target genes.
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.[26][27]
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 150-900 bp by sonication or enzymatic digestion.[26][27]
-
Pre-clear the chromatin with protein G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an anti-Nrf2 antibody or an IgG control.[26]
-
Capture the antibody-chromatin complexes with protein G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
Purify the DNA.
-
Analyze the purified DNA by qPCR using primers specific for the ARE-containing promoter regions of Nrf2 target genes (e.g., HMOX1, NQO1).[28]
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
This protocol measures the mRNA levels of Nrf2 target genes.
-
Isolate total RNA from cells using a commercial kit.[29]
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[24][29]
-
Perform qPCR using SYBR Green master mix and gene-specific primers for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[13][30]
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[29]
References
- 1. Interaction Energetics and Druggability of the Protein-Protein Interaction between Kelch-like ECH-associated Protein 1 (KEAP1) and Nuclear Factor, Erythroid 2 Like 2 (Nrf2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 4. Transcriptional Regulation by Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of NRF2 modulation on the initiation and progression of chemically and genetically induced lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the Nrf2–Keap1 Antioxidant Response by the Ubiquitin Proteasome System: An Insight into Cullin-Ring Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. 2.12. Co-immunoprecipitation [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural and biochemical characterization establishes a detailed understanding of KEAP1-CUL3 complex assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of shear-induced nuclear translocation of the Nrf2 transcription factor in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 22. pnas.org [pnas.org]
- 23. Luciferase reporter assay [bio-protocol.org]
- 24. Determination of Nrf2 activation and qPCR quantification of ARE gene expression [bio-protocol.org]
- 25. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 26. Chromatin Immunoprecipitation (ChIP) Assay [bio-protocol.org]
- 27. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]
- 28. Identification of novel NRF2-regulated genes by ChIP-Seq: influence on retinoid X receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KEAP1 in Cytoprotective Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pivotal role of Kelch-like ECH-associated protein 1 (KEAP1) in the regulation of cytoprotective gene expression. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are focused on the KEAP1-NRF2 signaling pathway, a master regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] This document details the molecular mechanisms of KEAP1 action, presents quantitative data for key interactions, outlines detailed experimental protocols for studying this pathway, and provides visual representations of the core signaling cascades and experimental workflows.
Core Mechanism: KEAP1 as a Substrate Adaptor for NRF2 Degradation
Under basal or unstressed conditions, KEAP1 acts as the primary negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2).[1][4] KEAP1 functions as a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex.[2][5] This complex targets NRF2 for ubiquitination and subsequent degradation by the 26S proteasome, thereby maintaining low intracellular levels of NRF2.[6] This rapid turnover, with the half-life of NRF2 being approximately 13-21 minutes under normal conditions, ensures that the potent transcriptional activity of NRF2 is tightly controlled.[7][8]
KEAP1 is a cysteine-rich protein, with 27 cysteine residues in the human protein, many of which act as sensors for oxidative and electrophilic stress.[1][9] Upon exposure to such stressors, specific cysteine residues within KEAP1 become modified, leading to a conformational change in the KEAP1 protein.[1][2] This modification inhibits the ability of the KEAP1-CUL3 E3 ligase to ubiquitinate NRF2.[10] Consequently, newly synthesized NRF2 is no longer targeted for degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes.[2][10] Under high levels of oxidative stress, the half-life of NRF2 can be extended to 100-200 minutes.[6][7]
Quantitative Data on KEAP1-NRF2 Interaction
The interaction between KEAP1 and NRF2 is a critical determinant of the cellular stress response. The following tables summarize key quantitative data related to this interaction.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) of NRF2 ETGE motif to KEAP1 | 5 - 26 nM | Multiple (ITC, SPR) | [1][9][11] |
| Binding Affinity (Kd) of NRF2 DLG motif to KEAP1 | ~1 µM | ITC | [9][11] |
| Binding Affinity (Kd) of 16mer NRF2 peptide to KEAP1 Kelch domain | 23.9 nM | SPR | [9] |
| Binding Affinity (Kd) of 9mer NRF2 peptide to KEAP1 Kelch domain | 352 nM | SPR | [9] |
Table 1: Binding Affinities in the KEAP1-NRF2 Interaction.
| Condition | NRF2 Half-life | Reference |
| Basal/Unstressed | 13 - 21 minutes | [7][8] |
| High Oxidative Stress | 100 - 200 minutes | [6][7] |
Table 2: NRF2 Protein Half-life.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the KEAP1-NRF2 pathway and the experimental procedures to study them is crucial for a deeper understanding. The following diagrams are rendered using the DOT language.
Caption: Basal state of the KEAP1-NRF2 pathway leading to NRF2 degradation.
Caption: Activation of the KEAP1-NRF2 pathway under stress.
Caption: Experimental workflow for Co-Immunoprecipitation of KEAP1 and NRF2.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect KEAP1-NRF2 Interaction
This protocol is designed to verify the in vivo interaction between KEAP1 and NRF2.
Materials:
-
Cells expressing endogenous or exogenous KEAP1 and NRF2.
-
IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Primary antibodies: anti-KEAP1 antibody for immunoprecipitation, anti-NRF2 antibody for Western blotting.
-
Isotype control IgG.
-
Protein A/G magnetic beads or agarose beads.
-
Wash Buffer: IP Lysis Buffer without protease inhibitors.
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold IP Lysis Buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-KEAP1 antibody or isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature. Neutralize with Neutralization Buffer immediately.
-
Alternatively, resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-NRF2 antibody. A band corresponding to NRF2 in the KEAP1 IP lane (but not the IgG control) indicates an interaction.[12]
-
NRF2-ARE Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NRF2 by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Materials:
-
Cells (e.g., HepG2, HEK293T) cultured in a 96-well plate.
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent (e.g., Lipofectamine).
-
Test compounds (potential NRF2 activators or inhibitors).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Transfection:
-
One day before transfection, seed cells into a 96-well plate.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with the test compounds at various concentrations. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for an appropriate period (e.g., 6-24 hours) to allow for NRF2 activation and luciferase expression.
-
-
Lysis and Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly luciferase activity, followed by the Renilla luciferase activity in the same well using a luminometer, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NRF2 activity by dividing the normalized luciferase activity of treated cells by that of the vehicle control.[2][3][13]
-
In Vivo Ubiquitination Assay for NRF2
This assay is used to assess the ubiquitination status of NRF2 within cells.
Materials:
-
Cells co-transfected with plasmids expressing tagged NRF2 (e.g., FLAG-NRF2) and tagged ubiquitin (e.g., HA-Ub).
-
Proteasome inhibitor (e.g., MG132).
-
Denaturing Lysis Buffer: 1% SDS, 50 mM Tris-HCl (pH 7.5), 0.5 mM EDTA.
-
Dilution Buffer: 1% Triton X-100, 2 mM EDTA, 150 mM NaCl, 50 mM Tris-HCl (pH 7.5).
-
Anti-FLAG antibody for immunoprecipitation.
-
Anti-HA antibody for Western blotting.
Procedure:
-
Transfection and Treatment:
-
Co-transfect cells with FLAG-NRF2 and HA-Ub expression vectors.
-
24-48 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., 20 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis under Denaturing Conditions:
-
Lyse the cells in Denaturing Lysis Buffer and boil for 10 minutes to dissociate protein-protein interactions.
-
Dilute the lysate 10-fold with Dilution Buffer.
-
-
Immunoprecipitation:
-
Immunoprecipitate FLAG-NRF2 from the diluted lysate using an anti-FLAG antibody as described in the Co-IP protocol.
-
-
Analysis:
-
Analyze the immunoprecipitated samples by SDS-PAGE and Western blotting using an anti-HA antibody to detect polyubiquitinated NRF2, which will appear as a high-molecular-weight smear.[14]
-
Chromatin Immunoprecipitation (ChIP) for NRF2 Binding to ARE
This protocol determines the in vivo association of NRF2 with the ARE sequences in the promoter regions of its target genes.
Materials:
-
Cells treated with an NRF2 activator or vehicle control.
-
Formaldehyde (1%) for cross-linking.
-
Glycine (125 mM) for quenching.
-
ChIP Lysis Buffer: 1% SDS, 10 mM EDTA, 50 mM Tris-HCl (pH 8.1), protease inhibitor cocktail.
-
ChIP Dilution Buffer: 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl.
-
Anti-NRF2 antibody and control IgG.
-
Protein A/G beads.
-
Wash Buffers of varying stringency.
-
Elution Buffer: 1% SDS, 0.1 M NaHCO3.
-
NaCl (5 M) and Proteinase K for reverse cross-linking.
-
DNA purification kit.
-
Primers for qPCR targeting the ARE region of a known NRF2 target gene (e.g., NQO1).
Procedure:
-
Cross-linking and Lysis:
-
Treat cells with 1% formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Dilute the sonicated chromatin and pre-clear with Protein A/G beads.
-
Incubate the chromatin with an anti-NRF2 antibody or control IgG overnight.
-
Capture the antibody-protein-DNA complexes with Protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating in the presence of NaCl.
-
Digest the proteins with Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the amount of precipitated DNA corresponding to the target ARE sequence by qPCR. The enrichment of the target sequence in the NRF2 IP sample compared to the IgG control indicates NRF2 binding.[15]
-
Conclusion
KEAP1 is a master regulator of the cellular antioxidant response, acting as a sensitive redox sensor that controls the stability and activity of the transcription factor NRF2. A thorough understanding of the intricate mechanisms governing the KEAP1-NRF2 pathway is paramount for the development of novel therapeutic strategies targeting a wide range of diseases associated with oxidative stress, including cancer, neurodegenerative disorders, and inflammatory conditions. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate this critical cytoprotective pathway and to identify and characterize new modulators of its activity.
References
- 1. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Nrf2/Nrf1 luciferase reporter assay [bio-protocol.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Advances in KEAP1-based PROTACs as emerging therapeutic modalities: Structural basis and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring Keap1–Nrf2 interactions in single live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.12. Co-immunoprecipitation [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. BTB Protein Keap1 Targets Antioxidant Transcription Factor Nrf2 for Ubiquitination by the Cullin 3-Roc1 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.4. Chromatin Immunoprecipitation (ChIP) Assay [bio-protocol.org]
Cellular Localization of KEAP1 Under Basal Conditions: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kelch-like ECH-associated protein 1 (KEAP1) is a master regulator of the cellular antioxidant response, primarily known for its role as a negative regulator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). The subcellular localization of KEAP1 is critical to its function, dictating its ability to sense cytoplasmic stress and control NRF2 stability. Under basal, unstressed conditions, KEAP1 is not a static anchor but a dynamic protein that predominantly resides in the cytoplasm while actively shuttling between the nucleus and the cytoplasm. This constant trafficking is essential for maintaining low basal levels of NRF2, thereby preventing constitutive activation of the antioxidant response. This document provides an in-depth examination of KEAP1's cellular localization under basal conditions, presenting quantitative data, detailing the molecular mechanisms of its transport, and offering comprehensive experimental protocols for its study.
Cellular Distribution and Quantitative Abundance of KEAP1
Under basal conditions, KEAP1 is primarily localized to the cytoplasm, with a notable association with the actin cytoskeleton[1][2]. Immunocytochemical analyses consistently show a perinuclear cytoplasmic distribution[2][3][4]. In addition to this main cytoplasmic pool, smaller quantities of KEAP1 are found within the nucleus and have been reported in the endoplasmic reticulum[3][4][5]. This distribution is not static; rather, KEAP1 dynamically shuttles between the cytoplasm and the nucleus, a process crucial for its regulatory function[6][7][8].
Quantitative Data on KEAP1 Abundance
The absolute quantity of KEAP1 is a critical parameter in the stoichiometry of the NRF2 regulatory system. In a basal state, KEAP1 is significantly more abundant than NRF2, ensuring efficient sequestration and degradation of the transcription factor[5][9].
| Cell Line / Tissue | KEAP1 Abundance (Molecules per cell) | Cytoplasmic Concentration | Reference(s) |
| Murine Cell Lines (general) | 50,000 - 300,000 | Not specified | [3][10] |
| RAW 264.7 (Murine Macrophage) | ~174,000 | ~1 µM | [5] |
| Various Murine Cell Lines | NRF2 levels are significantly lower than KEAP1 levels | Not specified | [5][9] |
Molecular Mechanisms Governing KEAP1 Localization
The predominantly cytoplasmic localization of KEAP1 under basal conditions is maintained by a sophisticated and active nucleocytoplasmic shuttling mechanism, rather than simple static retention.
The KEAP1 Nucleocytoplasmic Shuttling Machinery
KEAP1's localization is the result of a balance between nuclear import and a dominant nuclear export process.
-
Nuclear Export: KEAP1 possesses a canonical nuclear export signal (NES) within its central intervening region (IVR)[1][11][12]. This NES is recognized by the export receptor CRM1 (also known as exportin-1), which actively transports KEAP1 from the nucleus to the cytoplasm[1][11]. The dominance of this export signal over NRF2's nuclear localization signal (NLS) is the primary reason the KEAP1-NRF2 complex is retained in the cytoplasm under basal conditions[1]. Inhibition of CRM1 with the drug Leptomycin B (LMB) disrupts this export, leading to the nuclear accumulation of KEAP1[1][6][7][13].
-
Nuclear Import: The import of KEAP1 into the nucleus is an active process mediated by the importin α7/β1 heterodimer (KPNA6)[7][8]. KPNA6 directly interacts with the C-terminal Kelch domain of KEAP1 to facilitate its translocation into the nucleus[7][8]. This import mechanism is independent of NRF2, meaning KEAP1 can enter the nucleus to survey for and regulate nuclear NRF2 without being bound to it[7][14].
The KEAP1-NRF2 Signaling Pathway
Under basal conditions, the primary role of cytoplasmic KEAP1 is to mediate the continuous degradation of NRF2.
-
Complex Formation: KEAP1 exists as a homodimer and functions as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex[2][15][16].
-
NRF2 Sequestration: Newly synthesized NRF2 is bound by the KEAP1 homodimer in the cytoplasm[17].
-
Ubiquitination & Degradation: This binding event positions NRF2 for ubiquitination by the CUL3-RBX1 E3 ligase machinery. The polyubiquitinated NRF2 is then recognized and rapidly degraded by the 26S proteasome[15][17][18].
This process ensures that NRF2 protein levels are kept extremely low, preventing the inappropriate activation of its target genes. A very small fraction of the KEAP1-NRF2 complex is thought to shuttle into the nucleus, which accounts for the low, basal level of antioxidant gene expression[1].
Experimental Protocols
Accurate determination of KEAP1's subcellular localization is fundamental to studying the NRF2 pathway. The two most common and robust methods are immunocytochemistry for visualization and subcellular fractionation followed by Western blotting for quantification.
Protocol: Immunocytochemistry for KEAP1 Visualization
This method provides a qualitative assessment of KEAP1 distribution within intact cells.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS (not required for methanol fixation)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS
-
Primary Antibody: Anti-KEAP1 antibody (validated for immunofluorescence)
-
Secondary Antibody: Fluorophore-conjugated antibody against the host species of the primary antibody
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
-
Mounting Medium
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips in a culture dish and grow to 50-70% confluency.
-
Washing: Gently wash the cells twice with ice-cold PBS.
-
Fixation:
-
For PFA fixation: Add 4% PFA and incubate for 15 minutes at room temperature.
-
For Methanol fixation: Add ice-cold methanol and incubate for 10 minutes at -20°C[1].
-
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization (for PFA-fixed cells only): Add Permeabilization Buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-KEAP1 antibody in Blocking Buffer according to the manufacturer's recommendation. Remove the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate with DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature.
-
Final Wash & Mounting: Wash once with PBS. Mount the coverslip onto a glass slide using a drop of mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize using a fluorescence or confocal microscope. Capture images of the KEAP1 signal (e.g., green channel) and the nuclear signal (blue channel).
Protocol: Subcellular Fractionation and Western Blotting
This biochemical approach allows for the quantitative analysis of KEAP1 protein levels in different cellular compartments.
Materials:
-
Cultured cells (sufficient quantity, e.g., a 10 cm dish at 90% confluency)
-
Ice-cold PBS
-
Cell Scraper
-
Cytoplasmic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, with freshly added protease and phosphatase inhibitors)[19]
-
Nuclear Lysis Buffer (e.g., 20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, with freshly added protease and phosphatase inhibitors)
-
Refrigerated microcentrifuge
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Harvesting: Place the culture dish on ice. Aspirate the medium and wash cells twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Pelleting: Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cytoplasmic Lysis: Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Lysis Buffer. Vortex briefly and incubate on ice for 15 minutes, vortexing occasionally.
-
Isolation of Cytoplasmic Fraction: Centrifuge at 14,000 x g for 10-15 minutes at 4°C[1]. Carefully collect the supernatant, which is the cytoplasmic fraction , and transfer it to a new pre-chilled tube.
-
Nuclear Lysis: The remaining pellet contains the nuclei. Wash the pellet once with 1 mL of Cytoplasmic Lysis Buffer (without detergent) to remove residual cytoplasm, and centrifuge again. Discard the supernatant.
-
Isolation of Nuclear Fraction: Resuspend the nuclear pellet in 50-100 µL of ice-cold Nuclear Lysis Buffer. Vortex vigorously and incubate on ice for 30 minutes, vortexing every 10 minutes to ensure complete lysis.
-
Clarification: Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant, which is the nuclear fraction .
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or similar protein assay.
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Include whole-cell lysate as a control.
-
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against KEAP1.
-
Probe separate membranes or strip and re-probe with antibodies for subcellular markers to verify the purity of the fractions:
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.
-
References
- 1. Keap1 Regulates the Oxidation-Sensitive Shuttling of Nrf2 into and out of the Nucleus via a Crm1-Dependent Nuclear Export Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KEAP1–NRF2 System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Cell Proliferation and Nrf2-Mediated Antioxidant Defense: Conservation of Keap1 Cysteines and Nrf2 Binding Site in the Context of the Evolution of KLHL Family [mdpi.com]
- 4. Subcellular localization and cytoplasmic complex status of endogenous Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute Amounts and Status of the Nrf2-Keap1-Cul3 Complex within Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Keap1 Controls Postinduction Repression of the Nrf2-Mediated Antioxidant Response by Escorting Nuclear Export of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KPNA6 (Importin α7)-Mediated Nuclear Import of Keap1 Represses the Nrf2-Dependent Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KPNA6 (Importin {alpha}7)-mediated nuclear import of Keap1 represses the Nrf2-dependent antioxidant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Keap1 controls postinduction repression of the Nrf2-mediated antioxidant response by escorting nuclear export of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Isolation of Chromatin-bound Proteins from Subcellular Fractions for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
KEAP1 homologs in different species
An In-depth Technical Guide to KEAP1 Homologs in Different Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kelch-like ECH-associated protein 1 (KEAP1) is a critical sensor of cellular stress and a master regulator of the antioxidant response.[1][2] It functions as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which targets the transcription factor Nuclear Factor, Erythroid 2-Like 2 (Nrf2) for proteasomal degradation under basal conditions.[1] Upon exposure to oxidative or electrophilic stress, reactive cysteine residues on KEAP1 are modified, inhibiting its ability to ubiquitinate Nrf2.[1][3] This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes.
The KEAP1-Nrf2 pathway is an evolutionarily conserved defense mechanism, with analogous systems found across a wide range of species from invertebrates to mammals.[4][5] Understanding the structure, function, and regulation of is paramount for biomedical research and therapeutic development. Model organisms provide invaluable insights into the fundamental mechanisms of this pathway and can serve as powerful tools for screening and validating novel therapeutic agents that target it. This guide provides a comprehensive overview of KEAP1 homologs, detailing their evolutionary conservation, structural domains, and functional significance, alongside relevant experimental protocols and quantitative data.
Core Concepts: KEAP1 Structure and the Nrf2 Interaction
KEAP1 is a multi-domain protein that belongs to the BTB-Kelch family.[1][6] Its function is dictated by its distinct domains, which are highly conserved across species.[7]
-
BTB (Broad-Complex, Tramtrack and Bric-a-brac) Domain : Located at the N-terminus, this domain is essential for the homodimerization of KEAP1, a prerequisite for its function.[4][8] It also serves as a crucial interaction site for Cul3.[1]
-
IVR (Intervening Region) : This region connects the BTB and Kelch domains and contains several highly reactive cysteine residues (notably Cys151, Cys273, and Cys288 in mammals) that act as sensors for oxidative and electrophilic stress.[1][8]
-
DGR (Double Glycine Repeat) or Kelch Domain : This C-terminal domain forms a six-bladed β-propeller structure responsible for binding to Nrf2.[6][9]
The interaction between KEAP1 and Nrf2 is characterized by a "hinge and latch" mechanism.[1] The Neh2 domain of Nrf2 contains two distinct binding motifs that interact with the Kelch domains of the KEAP1 dimer: a high-affinity 'ETGE' motif and a low-affinity 'DLG' motif.[2][10] This two-site binding facilitates the efficient ubiquitination of lysine residues within the Neh2 domain, targeting Nrf2 for degradation.[11]
KEAP1 Homologs Across Species
The KEAP1-Nrf2 system is highly conserved in vertebrates and is also present in many invertebrates, highlighting its fundamental importance in cellular defense.[12]
-
Vertebrates (e.g., Human, Mouse, Zebrafish) : The KEAP1-Nrf2 pathway is well-conserved from fish to mammals.[12] In humans and mice, a single KEAP1 gene orchestrates Nrf2 degradation. Zebrafish (Danio rerio) possess two KEAP1 paralogs, Keap1a and Keap1b, a result of a teleost-specific whole-genome duplication event.[13][14] These paralogs have sub-functionalized, with the critical stress-sensing cysteine residues distributed between them; Keap1a contains the residue corresponding to mammalian Cys288, while Keap1b has the one corresponding to Cys273.[14][15] Despite this division, both paralogs are capable of repressing Nrf2 activity.[14]
-
Invertebrates (e.g., Drosophila melanogaster) : The fruit fly has a conserved KEAP1-Nrf2 system. The Nrf2 ortholog is known as Cap 'n' collar C (CncC), which is negatively regulated by the Drosophila KEAP1 ortholog.[12]
-
Caenorhabditis elegans : The nematode worm possesses an Nrf2 ortholog, SKN-1, which is a key regulator of its stress response. However, C. elegans appears to lack a direct KEAP1 homolog.[12] Instead, SKN-1 activity is regulated by the WDR-23 protein in a manner analogous to the KEAP1-Cul3 system.[16]
-
Fungi : Some fungal species possess proteins with sequence homology to KEAP1 and Nrf2, though their functional relationship is not as clearly defined as in animals.[16]
Quantitative Data on KEAP1 and its Homologs
Quantitative analysis is crucial for understanding the dynamics of the KEAP1-Nrf2 pathway. The following tables summarize key quantitative data related to protein interactions and expression.
Table 1: Binding Affinities in the KEAP1-Nrf2 Interaction
| Interacting Molecules | Binding Motif | Affinity (KD) | Species | Comments |
|---|---|---|---|---|
| KEAP1 and Nrf2 (Neh2 domain) | Full Neh2 Domain | ~5 nM | Human | Represents the combined affinity of both motifs.[1] |
| KEAP1 and Nrf2 peptide | ETGE (High-Affinity) | ~100-fold higher than DLG | Human/Mouse | Acts as the primary "hinge" for Nrf2 binding.[1][17] |
| KEAP1 and Nrf2 peptide | DLG (Low-Affinity) | ~100-fold lower than ETGE | Human/Mouse | Functions as the "latch," enabling dynamic regulation.[1][17] |
| KEAP1 and p62/SQSTM1 | STGE | Weaker than Nrf2 ETGE motif | Human | p62 competes with Nrf2 for KEAP1 binding, leading to Nrf2 activation.[10][11] |
Table 2: Conservation of Key KEAP1 Functional Residues
| Residue/Domain | Function | Conservation Status | Species Context |
|---|---|---|---|
| Ser104 (in BTB domain) | Essential for KEAP1 homodimerization.[7] | Highly conserved | Vertebrates and Invertebrates.[4][7] |
| Cys151 | Stress sensing (modified by various electrophiles).[1] | Conserved in most vertebrates. | Critical for response to certain inducers.[15] |
| Cys273 / Cys288 | Essential for basal Nrf2 repression.[1] | Conserved among vertebrates and invertebrates, except fish.[14] | In zebrafish, the corresponding cysteines are segregated into Keap1b and Keap1a, respectively.[14] |
| Nrf2-binding pocket (Kelch domain) | Binds DLG/ETGE motifs of Nrf2. | Highly conserved | Vertebrates and some invertebrates (e.g., flies).[14] |
Experimental Protocols
Protocol 1: Bioinformatic Identification of KEAP1 Homologs
This protocol outlines a standard in silico workflow to identify and analyze KEAP1 homologs from protein sequence databases.
Objective : To find putative KEAP1 orthologs and paralogs in different species and analyze their domain architecture and conserved regions.
Methodology :
-
Retrieve the Query Sequence : Obtain the amino acid sequence of a reference KEAP1 protein (e.g., human KEAP1, UniProt accession: Q14145) from a protein database like UniProt or NCBI.[18]
-
Perform a Homology Search :
-
Use the Basic Local Alignment Search Tool (BLAST), specifically BLASTp (protein-protein BLAST), against a comprehensive protein database (e.g., NCBI's non-redundant 'nr' database).[18]
-
For finding more distant homologs, a position-specific iterated BLAST (PSI-BLAST) or HMMER search can be more effective.[19] These methods build a profile or Hidden Markov Model (HMM) from an initial set of homologs to improve search sensitivity.[20]
-
-
Retrieve and Filter Homologous Sequences : Download the full-length sequences of the top hits from various species of interest. Filter out partial sequences and redundant entries.
-
Multiple Sequence Alignment (MSA) :
-
Align the retrieved homologous sequences along with the query sequence using an MSA tool like Clustal Omega or MUSCLE.[18]
-
The MSA will visually highlight conserved residues and regions across the different species.
-
-
Identify Conserved Domains and Residues :
-
Visualize the MSA in a tool like Jalview or BioEdit.[18] These tools color residues by conservation, making it easy to spot important regions.
-
Cross-reference the alignment with known functional domains of KEAP1 (BTB, IVR, Kelch) and key functional residues (e.g., Cys151, Cys273, Cys288) to assess their conservation.
-
-
Phylogenetic Analysis :
-
Construct a phylogenetic tree from the MSA using methods like Neighbor-Joining or Maximum Likelihood with software like MEGA.[21]
-
The resulting tree will illustrate the evolutionary relationships between the identified KEAP1 homologs.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate KEAP1-Interactor Binding
This protocol describes the validation of a protein-protein interaction (e.g., between a KEAP1 homolog and its Nrf2 partner) in a cellular context.
Objective : To immunoprecipitate a KEAP1 homolog from cell lysate and determine if a putative interacting protein (e.g., Nrf2) is co-precipitated.
Methodology :
-
Cell Culture and Lysis :
-
Culture cells from the species of interest (or a cell line overexpressing the tagged proteins).
-
Harvest the cells and lyse them in a gentle, non-denaturing IP lysis buffer (e.g., containing 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Tween-20) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[22][23] Incubate on ice.
-
Clarify the lysate by centrifugation to pellet cell debris.[24]
-
-
Pre-Clearing the Lysate (Optional but Recommended) :
-
Immunoprecipitation :
-
Transfer the pre-cleared supernatant to a fresh tube. Add a primary antibody specific to the "bait" protein (e.g., anti-KEAP1 antibody). As a negative control, use an isotype-matched IgG antibody in a parallel sample.[23]
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.
-
-
Capture of Immune Complexes :
-
Add fresh Protein A/G beads to each sample and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[23]
-
-
Washing :
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold IP lysis buffer. Each wash involves resuspending the beads and then pelleting them. This step is critical for removing non-specifically bound proteins.[24]
-
-
Elution :
-
Elute the proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes. This denatures the proteins and dissociates them from the antibody and beads.
-
-
Analysis by Western Blot :
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody against the suspected interacting "prey" protein (e.g., anti-Nrf2 antibody).
-
A band corresponding to the prey protein in the KEAP1-IP lane, but not in the IgG control lane, confirms the interaction. The blot should also be probed for the bait protein (KEAP1) to confirm successful immunoprecipitation.
-
Visualizations: Pathways and Workflows
Caption: The KEAP1-Nrf2 signaling pathway under basal and stress conditions.
Caption: A bioinformatic workflow for identifying and analyzing KEAP1 homologs.
Caption: A simplified phylogenetic tree of representative KEAP1 homologs.
References
- 1. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Conservation of the Keap1-Nrf2 System: An Evolutionary Journey through Stressful Space and Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conservation of the Keap1-Nrf2 System: An Evolutionary Journey through Stressful Space and Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Cell Proliferation and Nrf2-Mediated Antioxidant Defense: Conservation of Keap1 Cysteines and Nrf2 Binding Site in the Context of the Evolution of KLHL Family [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Regulation of Cell Proliferation and Nrf2-Mediated Antioxidant Defense: Conservation of Keap1 Cysteines and Nrf2 Binding Site in the Context of the Evolution of KLHL Family - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Finding Protein Homology? [biostars.org]
- 20. Finding homologs of a protein sequence - Bioinformatics Stack Exchange [bioinformatics.stackexchange.com]
- 21. researchgate.net [researchgate.net]
- 22. 2.12. Co-immunoprecipitation [bio-protocol.org]
- 23. assaygenie.com [assaygenie.com]
- 24. Co-immunoprecipitation [bio-protocol.org]
- 25. bitesizebio.com [bitesizebio.com]
An In-depth Technical Guide to the Post-Translational Modifications of KEAP1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the post-translational modifications (PTMs) of the Kelch-like ECH-associated protein 1 (KEAP1), a critical regulator of the cellular antioxidant response. Understanding the intricate mechanisms of KEAP1 PTMs is paramount for developing novel therapeutic strategies targeting oxidative stress-related diseases, including cancer and neurodegenerative disorders.
Introduction to KEAP1 and the NRF2 Signaling Pathway
KEAP1 is a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex.[1][2] Its primary function is to negatively regulate the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2), the master regulator of the antioxidant response.[1][3][4] Under basal conditions, KEAP1 sequesters NRF2 in the cytoplasm and facilitates its ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of NRF2.[1][2][5]
The KEAP1 protein is composed of several functional domains: the N-terminal region (NTR), the Broad complex, Tramtrack and Bric-à-Brac (BTB) domain, the intervening region (IVR), the Kelch domain, and the C-terminal region (CTR). The BTB domain is crucial for KEAP1 homodimerization and interaction with CUL3.[6] The Kelch domain serves as the primary binding site for NRF2.[6]
Upon exposure to oxidative or electrophilic stress, specific cysteine residues within KEAP1 are modified. These modifications induce a conformational change in KEAP1, leading to the inhibition of NRF2 ubiquitination.[1][7] Consequently, newly synthesized NRF2 bypasses KEAP1-mediated degradation, accumulates in the nucleus, and activates the transcription of a battery of cytoprotective genes containing Antioxidant Response Elements (AREs) in their promoters.[1][7] This intricate regulation of the KEAP1-NRF2 pathway is heavily dependent on a variety of PTMs that modulate KEAP1's structure and function.
Post-Translational Modifications of KEAP1
KEAP1 undergoes a multitude of PTMs, including ubiquitination, phosphorylation, alkylation, glycosylation, glutathionylation, and S-sulfhydration. These modifications serve as a sophisticated cellular mechanism to sense and respond to various stimuli, ultimately fine-tuning the activity of the NRF2 antioxidant pathway.
Ubiquitination
Ubiquitination is a fundamental PTM that, in the context of the KEAP1-NRF2 pathway, is primarily associated with the degradation of NRF2. However, KEAP1 itself can be ubiquitinated, which can regulate its stability and function.[1][8] The KEAP1-CUL3-RBX1 E3 ligase complex is responsible for the K48-linked polyubiquitination of NRF2, targeting it for proteasomal degradation.[1] Interestingly, KEAP1 can undergo auto-ubiquitination, which is thought to involve K63-linked polyubiquitin chains.[1] This modification does not typically lead to proteasomal degradation but may play a role in regulating the assembly and activity of the E3 ligase complex or in autophagic clearance of KEAP1.[1][9] The deubiquitinase OTUD1 has been shown to interact with KEAP1 and remove K63-linked ubiquitin chains, thereby stabilizing KEAP1.[10]
Table 1: Ubiquitination of KEAP1
| Modified Residues | Type of Ubiquitination | Modifying Enzymes | Functional Consequence | References |
| Lysine residues (specific sites not fully elucidated) | K63-linked polyubiquitination (auto-ubiquitination) | KEAP1-CUL3-RBX1 complex | Regulation of E3 ligase activity, potential role in autophagy | [1] |
| Lysine residues | K48-linked polyubiquitination | A20 | Degradation of KEAP1, leading to NRF2 activation | [3] |
Phosphorylation
Phosphorylation is a reversible PTM that can modulate protein-protein interactions and enzyme activity. Several studies have identified phosphorylation sites on KEAP1, suggesting a role for kinase signaling in the regulation of the NRF2 pathway.[11][12][13] For instance, oxidative stress has been shown to induce the phosphorylation of KEAP1 at Ser53 and Ser293.[12][13] Mimicking phosphorylation at Ser53 through site-directed mutagenesis enhances the antioxidant capacity of cells, suggesting that this modification is relevant for the cellular response to oxidative stress.[8]
Table 2: Phosphorylation of KEAP1
| Modified Residue | Kinase/Condition | Quantitative Effect | Functional Consequence | References |
| Ser53 | H₂O₂ treatment | Mimicking phosphorylation at S53 completely suppressed KEAP1-Nrf2 binding. | Enhanced antioxidant capacity | [8][12][13] |
| Ser293 | H₂O₂ treatment | - | - | [12][13] |
| 18 identified sites | Various conditions | - | Many are located in the BTB and Kelch domains, potentially affecting dimerization and NRF2 binding. | [11] |
Alkylation
Alkylation of KEAP1's reactive cysteine residues by electrophiles is a primary mechanism for NRF2 activation.[1][14][15][16] KEAP1 is rich in cysteine residues, with 27 in the human protein, many of which can be modified by a wide range of electrophilic compounds, including natural products and endogenous metabolites.[15] The modification of these cysteines disrupts the ability of KEAP1 to target NRF2 for degradation.[1][14] Cys151, located in the BTB domain, is a key sensor for many inducers.[1][15] Other critical cysteine residues are located in the IVR, including Cys257, Cys273, Cys288, and Cys297.[14][17]
Table 3: Alkylation of KEAP1 Cysteine Residues
| Modified Residue | Modifying Agent | Functional Consequence | References |
| Cys151 | Sulforaphane, Itaconate, 10-shogaol, Xanthohumol, Isoliquiritigenin | NRF2 activation | [1][14][15] |
| Cys257 | Dexamethasone 21-mesylate, 10-shogaol | NRF2 activation | [14][15][17] |
| Cys273 | Dexamethasone 21-mesylate | NRF2 activation | [14][17] |
| Cys288 | Dexamethasone 21-mesylate | NRF2 activation | [14][17] |
| Cys297 | Dexamethasone 21-mesylate | NRF2 activation | [14][17] |
| Cys226 | Isoliquiritigenin | NRF2 activation | [15] |
| Cys319 | Xanthohumol | NRF2 activation | [15] |
| Cys368 | 10-shogaol | NRF2 activation | [15] |
| Cys489 | Glyceraldehyde 3-phosphate | NRF2 activation | [18] |
| Cys613 | Xanthohumol | NRF2 activation | [15] |
| Cys77, C288, C489, C624/626 | Glyceraldehyde 3-phosphate (causes S-lactoylation) | NRF2 activation | [18] |
Glycosylation
O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a nutrient-sensing PTM that occurs on serine and threonine residues. KEAP1 is a direct substrate of O-GlcNAc transferase (OGT).[2][14][17][19] Glycosylation of KEAP1, particularly at Ser104, enhances its ability to promote NRF2 ubiquitination and degradation.[14][19] This modification links cellular glucose availability to the antioxidant response, as low glucose levels reduce KEAP1 glycosylation and subsequently activate NRF2.[8][14] Mass spectrometry analysis has identified 11 potential O-GlcNAcylation sites on KEAP1.[2][8][14]
Table 4: O-GlcNAcylation of KEAP1
| Modified Residue | Modifying Enzyme | Quantitative Effect | Functional Consequence | References |
| Ser104 | O-GlcNAc transferase (OGT) | Overexpression of OGT increases KEAP1 glycosylation and promotes NRF2 ubiquitination. Mutation of S104 inhibits this effect. | Inhibition of NRF2 activity | [14][17][19] |
| Ser102, Ser103, Ser166 (and 7 other putative sites) | O-GlcNAc transferase (OGT) | - | May modulate KEAP1 activity in response to various stimuli. | [8][14] |
Glutathionylation
S-glutathionylation is the reversible formation of a mixed disulfide between glutathione and a cysteine residue. This modification can be induced by oxidative stress and can alter protein function.[8][20] Several cysteine residues on KEAP1 have been identified as targets for glutathionylation.[8][20] This modification can disrupt the KEAP1-NRF2 interaction and lead to NRF2 activation.[20]
Table 5: S-Glutathionylation of KEAP1
| Modified Residue | Inducing Condition | Functional Consequence | References |
| Cys77, Cys297, Cys319, Cys368, Cys434 | Oxidative stress | NRF2 activation | [8] |
| Cys273, Cys288 | Oscillating glucose | NRF2 activation | [20] |
S-sulfhydration
S-sulfhydration is the conversion of a cysteine thiol group to a persulfide group by hydrogen sulfide (H₂S).[8][14] H₂S can induce the S-sulfhydration of KEAP1 at specific cysteine residues, including Cys151, Cys226, and Cys613.[8][14][21][22] This modification leads to a conformational change in KEAP1, promoting the dissociation of NRF2 and its subsequent nuclear translocation and activation of antioxidant genes.[8][14][22]
Table 6: S-sulfhydration of KEAP1
| Modified Residue | Modifying Agent | Functional Consequence | References |
| Cys151 | H₂S | NRF2 activation | [8][14][21][22] |
| Cys226 | H₂S | Inhibition of KEAP1 activation | [8][14] |
| Cys613 | H₂S | Inhibition of KEAP1 activation | [8][14] |
Experimental Protocols
The study of KEAP1 PTMs relies on a combination of biochemical, molecular biology, and mass spectrometry techniques. Below are detailed methodologies for key experiments cited in the investigation of KEAP1 modifications.
Immunoprecipitation of KEAP1
Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[17][20][23]
Protocol for KEAP1 Immunoprecipitation
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.[20]
-
Incubate on ice for 30-60 minutes with occasional vortexing.[20]
-
Centrifuge at 12,000-14,000 x g for 10-15 minutes at 4°C to pellet cell debris.[20]
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 30-60 minutes at 4°C.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add a specific anti-KEAP1 antibody (e.g., rabbit polyclonal or mouse monoclonal) to the pre-cleared lysate.[23][24][25] The optimal antibody concentration should be determined empirically.
-
Incubate overnight at 4°C with gentle rotation.[20]
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C with gentle rotation.[20]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer or a wash buffer (e.g., Tris-buffered saline with 0.1% Tween 20 - TBST).[20]
-
Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against KEAP1 and any interacting proteins of interest (e.g., NRF2, CUL3).
-
Mass Spectrometry Analysis of KEAP1 PTMs
Mass spectrometry (MS) is a powerful analytical technique for identifying and characterizing PTMs on proteins.[8][11][13][16][21]
General Workflow for KEAP1 PTM Analysis by Mass Spectrometry
-
Sample Preparation:
-
Immunoprecipitate KEAP1 as described above.
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Excise the protein band corresponding to KEAP1.
-
Perform in-gel digestion with a protease such as trypsin.
-
-
Enrichment of Modified Peptides (Optional but Recommended):
-
For phosphopeptides, enrichment can be performed using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
-
For ubiquitinated peptides, enrichment can be achieved using antibodies that recognize the di-glycine remnant of ubiquitin following tryptic digest.
-
For glycosylated peptides, lectin affinity chromatography can be used.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Various types of mass spectrometers can be used, such as Fourier-transform ion cyclotron resonance (FT-ICR) MS for high-resolution analysis.[1][15]
-
The mass spectrometer is typically operated in a data-dependent acquisition mode, where the most abundant peptide ions are selected for fragmentation.
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the peptides.
-
The search parameters should include the expected mass shifts for the PTMs of interest (e.g., +79.966 Da for phosphorylation, +114.043 Da for di-glycine remnant of ubiquitin).
-
Specialized software can be used to validate the identification of PTMs and localize the modification sites on the peptide sequence.
-
Site-Directed Mutagenesis of KEAP1
Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence.[24][26][27][28][29] This is essential for validating the functional role of specific amino acid residues that are post-translationally modified.
Protocol for Site-Directed Mutagenesis of KEAP1
-
Primer Design:
-
Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.[27][28]
-
The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[27]
-
The mutation should be flanked by 10-15 bases of correct sequence on both sides.[27]
-
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu or Q5 polymerase) and a plasmid containing the wild-type KEAP1 cDNA as the template.[24][26]
-
The PCR cycling parameters should be optimized for the specific primers and plasmid. A typical program includes an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Digestion of Parental DNA:
-
Digest the parental, non-mutated DNA template with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains. The newly synthesized, mutated DNA will be unmethylated and therefore resistant to DpnI digestion.
-
-
Transformation and Sequencing:
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Select for transformed colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Visualizing KEAP1 Signaling and Experimental Workflows
Diagrams created using the DOT language can effectively illustrate the complex signaling pathways and experimental procedures involved in studying KEAP1 PTMs.
Caption: KEAP1 PTM Signaling Pathway.
Caption: Experimental Workflow for KEAP1 PTM Analysis.
Conclusion
The post-translational modification of KEAP1 is a complex and highly regulated process that is central to the cellular response to oxidative stress. A thorough understanding of the specific PTMs, the residues they modify, the enzymes that catalyze these modifications, and their functional consequences is essential for the development of targeted therapies for a wide range of diseases. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the intricacies of KEAP1 regulation and its role in health and disease.
References
- 1. Regulation of the Nrf2–Keap1 Antioxidant Response by the Ubiquitin Proteasome System: An Insight into Cullin-Ring Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keap1 Is a Redox-Regulated Substrate Adaptor Protein for a Cul3-Dependent Ubiquitin Ligase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Keap1/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Keap1–Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Keap1 facilitates p62-mediated ubiquitin aggregate clearance via autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pleiotropic Roles of a KEAP1-Associated Deubiquitinase, OTUD1 [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dissecting the Keap1/Nrf2 pathway through proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Post-translational modifications of Keap1: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Keap1 Controls Postinduction Repression of the Nrf2-Mediated Antioxidant Response by Escorting Nuclear Export of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. 2.12. Co-immunoprecipitation [bio-protocol.org]
- 21. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 22. researchgate.net [researchgate.net]
- 23. KEAP1 Polyclonal Antibody (BS-3648R) [thermofisher.com]
- 24. KEAP1 Polyclonal Antibody (PA5-80751) [thermofisher.com]
- 25. bosterbio.com [bosterbio.com]
- 26. neb.com [neb.com]
- 27. bio.libretexts.org [bio.libretexts.org]
- 28. bioinnovatise.com [bioinnovatise.com]
- 29. Insertions, deletions, and substitutions, oh my!—designing primers for site-directed mutagenesis [takarabio.com]
An In-depth Technical Guide to the KEAP1-Cullin-3 Ubiquitin Ligase Core Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kelch-like ECH-associated protein 1 (KEAP1)-Cullin-3 (CUL3) E3 ubiquitin ligase complex is the principal regulator of Nuclear factor erythroid 2-related factor 2 (NRF2), a master transcriptional activator of the cellular antioxidant and cytoprotective response. Under basal conditions, the KEAP1-CUL3 ligase targets NRF2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining cellular homeostasis. In response to oxidative or electrophilic stress, the activity of the ligase is inhibited, leading to the stabilization and nuclear translocation of NRF2, and the subsequent activation of a battery of antioxidant and detoxification genes. Dysregulation of this pathway is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making the KEAP1-CUL3 interaction a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the KEAP1-CUL3 core interaction, including its structure, mechanism of action, key quantitative parameters, and detailed experimental protocols for its study.
The KEAP1-CUL3 E3 Ubiquitin Ligase Complex: Structure and Function
The KEAP1-CUL3 E3 ubiquitin ligase is a multi-subunit complex that orchestrates the ubiquitination of NRF2. The core components of this ligase are:
-
KEAP1: A homodimeric substrate adaptor protein that directly binds to NRF2 and serves as a sensor for oxidative and electrophilic stress.[1] Each KEAP1 monomer is composed of three major domains: the BTB (Broad-complex, Tramtrack and Bric-a-brac) domain, the intervening region (IVR), and the Kelch domain.[2] The BTB domain is responsible for KEAP1 homodimerization and interaction with CUL3.[2] The Kelch domain mediates the binding to the Neh2 domain of NRF2.[2]
-
Cullin-3 (CUL3): A scaffold protein that forms the backbone of the E3 ligase complex.[3] It recruits the RING-box protein 1 (RBX1) and binds to the BTB domain of KEAP1.[3]
-
RBX1: A RING-finger protein that recruits the ubiquitin-conjugating enzyme (E2) loaded with ubiquitin.[1]
Under homeostatic conditions, a single NRF2 molecule is bound by a KEAP1 homodimer. This interaction is mediated by two distinct motifs in the Neh2 domain of NRF2: the high-affinity "ETGE" motif and the low-affinity "DLG" motif, which bind to the Kelch domains of each KEAP1 monomer, respectively.[2] This "hinge and latch" mechanism positions NRF2 for efficient ubiquitination.[1] The KEAP1-CUL3-RBX1 complex then facilitates the transfer of ubiquitin from the E2 enzyme to specific lysine residues within the Neh2 domain of NRF2, marking it for degradation by the 26S proteasome.[4]
The activity of the CUL3-based ligase is regulated by neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to CUL3.[1] Neddylation induces a conformational change in the complex that is required for its ubiquitin ligase activity.[1]
Quantitative Data on KEAP1-CUL3 and KEAP1-NRF2 Interactions
The following tables summarize key quantitative data related to the binding affinities of the core components of the KEAP1-CUL3 system and the efficacy of various inhibitors of the KEAP1-NRF2 interaction.
Table 1: Binding Affinities (Kd)
| Interacting Proteins | Method | Kd Value | Reference(s) |
| KEAP1 - CUL3 | TR-FRET | 0.2 µM | [5] |
| KEAP1 (BTB-3-box) - CUL3 (NTD) | Biolayer Interferometry | 1.7 µM | [5] |
| KEAP1 (full-length) - NRF2 (Neh2) | NMR | ~5 nM | [2] |
| KEAP1 (Kelch domain) - NRF2 (16-mer ETGE peptide) | Isothermal Titration Calorimetry (ITC) | 20 nM | [2] |
| KEAP1 (Kelch domain) - NRF2 (16-mer ETGE peptide) | Surface Plasmon Resonance (SPR) | 23.9 nM | [2] |
| KEAP1 (Kelch domain) - NRF2 (DLG motif) | - | 100-fold weaker than ETGE motif | [2] |
| Cyclic 7-mer peptide - KEAP1 | - | 20 nM | [6][7][8] |
Table 2: Inhibitor Efficacy (IC50) for KEAP1-NRF2 Interaction
| Inhibitor | Type | Assay | IC50 Value | Reference(s) |
| 9-mer NRF2 peptide (p8) | Peptide | Fluorescence Polarization (FP) | 3.48 µM | [9] |
| N-acetylated 9-mer NRF2 peptide (p10) | Peptide | Fluorescence Polarization (FP) | 194 nM | [9] |
| Peptide p68 (N-terminal C18 fatty acid) | Peptide | Fluorescence Polarization (FP) | 22 nM | [9] |
| Iridium(III) complex 1 | Small Molecule | Fluorescence Polarization (FP) | 1.09 µM | [10] |
| ML334 | Small Molecule | Fluorescence Polarization (FP) | 1.58 µM | [10] |
| Compound 1 (1,4-diaminonaphthalene core) | Small Molecule | 2D-FIDA | 2.7 µM | [11] |
| Compound 2 (Tetrahydroisoquinoline core) | Small Molecule | Fluorescence Polarization (FP) | 3 µM | [11] |
| Compound 10 (diacetic acid derivative) | Small Molecule | Fluorescence Polarization (FP) | 28.6 nM | [12][13] |
| Compound 13 | Small Molecule | - | 63 nM | [12] |
| Compound 33 (benzoxathiazepine derivative) | Small Molecule | - | 15 nM | [12] |
| K18 | Small Molecule | Fluorescence Polarization (FP) | 31.55 µM | [11] |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the KEAP1-NRF2 signaling pathway and a typical experimental workflow for studying this interaction.
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of the Nrf2–Keap1 Antioxidant Response by the Ubiquitin Proteasome System: An Insight into Cullin-Ring Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recapitulating the Binding Affinity of Nrf2 for KEAP1 in a Cyclic Heptapeptide, Guided by NMR, X-ray Crystallography, and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Immunoprecipitation of KEAP1
Introduction
Kelch-like ECH-associated protein 1 (KEAP1) is a critical substrate adaptor protein that plays a central role in the cellular response to oxidative and electrophilic stress.[1] It is best known as a negative regulator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[1][2] Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent degradation by the proteasome, keeping its activity low.[1][3] Upon exposure to stress, specific cysteine residues in KEAP1 are modified, leading to a conformational change that inhibits NRF2 ubiquitination.[1] This allows NRF2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes.[4][5]
Given its pivotal role in cellular homeostasis and its dysregulation in diseases like cancer and neurodegenerative disorders, studying the interactions and post-translational modifications of KEAP1 is of great interest to researchers.[2][6][7] Immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) are invaluable techniques for isolating KEAP1 and its binding partners from complex cell lysates to investigate these processes.[8]
Principle of the Assay
Immunoprecipitation utilizes a specific primary antibody to bind to a target protein (KEAP1) in a cell or tissue lysate. This antibody-protein complex is then captured from the solution using an immobilized support, typically Protein A or Protein G beads, which bind to the Fc region of the antibody. After a series of washes to remove non-specifically bound proteins, the target protein and its interactors (in a Co-IP) are eluted from the beads and can be analyzed by various downstream applications, such as Western blotting, mass spectrometry, or enzyme activity assays.
Applications
-
Studying Protein-Protein Interactions (Co-IP): Identify and validate proteins that interact with KEAP1, such as its primary target NRF2 or other regulators like p62/SQSTM1.[9]
-
Investigating Post-Translational Modifications (PTMs): Isolate KEAP1 to analyze its ubiquitination, phosphorylation, or glycosylation status under different cellular conditions.[10]
-
Monitoring Protein-Ligand Interactions: Assess the ability of small molecule inhibitors or activators to disrupt or stabilize the KEAP1-NRF2 interaction.[3][11]
KEAP1 Signaling and IP Workflow Diagrams
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEAP1 (H436) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Keap1 Controls Postinduction Repression of the Nrf2-Mediated Antioxidant Response by Escorting Nuclear Export of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. assaygenie.com [assaygenie.com]
- 9. KEAP1-NRF2 Interaction in Cancer: Competitive Interactors and Their Role in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: CRISPR/Cas9 Mediated Knockout of the KEAP1 Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the knockout of the Kelch-like ECH-associated protein 1 (KEAP1) gene using the CRISPR/Cas9 system. KEAP1 is a critical negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[1][2][3] Dysregulation of the KEAP1-Nrf2 pathway is implicated in various diseases, including cancer and inflammatory conditions, making it a key target for therapeutic development.[4][5] This protocol details the experimental workflow from sgRNA design and delivery to the validation of gene knockout and subsequent phenotypic analysis. The provided methodologies are intended to guide researchers in efficiently and reliably generating KEAP1 knockout cell lines for in-depth functional studies and drug discovery.
Introduction
The KEAP1-Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, KEAP1, as a substrate adaptor for a Cul3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2] This process maintains low intracellular levels of Nrf2. Upon exposure to stressors, reactive cysteine residues in KEAP1 are modified, leading to a conformational change that inhibits Nrf2 ubiquitination.[2] Stabilized Nrf2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating a battery of cytoprotective enzymes and proteins.
Genetic inactivation of KEAP1 mimics a state of constitutive Nrf2 activation, providing a powerful tool to study the downstream consequences of this pathway's activation. The CRISPR/Cas9 system offers a precise and efficient method for generating stable KEAP1 knockout cell lines. This application note provides a detailed protocol for researchers to achieve this, enabling the exploration of the role of the KEAP1-Nrf2 axis in disease models and the identification of novel therapeutic strategies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the KEAP1-Nrf2 signaling pathway and the general experimental workflow for generating and validating KEAP1 knockout cells.
Caption: The KEAP1-Nrf2 signaling pathway under normal and stress conditions.
Caption: Experimental workflow for CRISPR/Cas9-mediated KEAP1 knockout.
Quantitative Data Summary
Successful KEAP1 knockout results in the stabilization of Nrf2 and the upregulation of its downstream target genes. The following tables summarize representative quantitative data from KEAP1 knockout experiments.
Table 1: KEAP1 Knockout Efficiency
| Method | Cell Line | KEAP1 Knockdown Efficiency (%) | Reference |
| CRISPR/Cas9 RNP Electroporation | Murine CD4+ T cells | ~73% (protein) | [1] |
| siRNA | MCF10A | ~81% (mRNA), ~79% (protein) | [6] |
| CRISPR/Cas9 | Human Hepatocellular Carcinoma | Confirmed absence of expression | [7] |
Table 2: Upregulation of Nrf2 Target Genes Post-KEAP1 Knockout
| Gene | Fold Change (mRNA) | Cell Type | Reference |
| NQO1 | ~74 | Murine CD4+ T cells | [1] |
| HMOX1 | ~5.5 | Murine CD4+ T cells | [1] |
| GCLC | ~2.9 | Murine CD4+ T cells | [1] |
| GCLM | ~2.6 | Murine CD4+ T cells | [1] |
Detailed Experimental Protocols
Protocol 1: sgRNA Design and Plasmid Construction
-
sgRNA Design :
-
Identify the target region in the KEAP1 gene. Early exons are often targeted to ensure a frameshift mutation leading to a non-functional protein.
-
Use online sgRNA design tools (e.g., CHOPCHOP, Synthego's design tool) to identify potential 20-base pair sgRNA sequences. These tools predict on-target efficiency and potential off-target effects.
-
Select 2-3 sgRNAs with high predicted on-target scores and low off-target scores for downstream validation.
-
-
Plasmid Construction :
-
Synthesize the selected sgRNA sequences as complementary DNA oligonucleotides.
-
Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.
-
Clone the annealed fragment into a Cas9 expression vector that contains a U6 promoter for sgRNA expression (e.g., pSpCas9(BB)-2A-Puro).
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Cell Culture and Transfection
This protocol is optimized for a human lung adenocarcinoma cell line, such as A549.
-
Cell Culture :
-
Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Transfection :
-
One day before transfection, seed 2 x 10^5 cells per well in a 6-well plate to ensure they are 70-80% confluent on the day of transfection.
-
On the day of transfection, transfect the cells with the sgRNA-Cas9 expression plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Include a negative control (e.g., a plasmid with a non-targeting sgRNA).
-
Protocol 3: Selection and Clonal Isolation
-
Puromycin Selection :
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium. The optimal concentration should be determined beforehand with a kill curve (typically 1-2 µg/mL for A549 cells).
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until all non-transfected cells are eliminated.
-
-
Single-Cell Cloning :
-
Once a stable, resistant population is established, perform single-cell cloning by limiting dilution.
-
Trypsinize the cells and resuspend them in fresh medium.
-
Serially dilute the cell suspension and plate into 96-well plates at a calculated density of 0.5 cells per well.
-
Allow individual cells to grow into colonies over 2-3 weeks.
-
Expand the resulting monoclonal populations for further analysis.
-
Protocol 4: Validation of KEAP1 Knockout
-
Genomic DNA Extraction and PCR :
-
Extract genomic DNA from each clonal population using a commercial kit.
-
Design PCR primers flanking the sgRNA target site in the KEAP1 gene.
-
Perform PCR to amplify the target region.
-
-
Sanger Sequencing :
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site. Tools like TIDE (Tracking of Indels by Decomposition) can be used to analyze the sequencing data.
-
-
Western Blot Analysis :
-
Prepare whole-cell lysates from the wild-type and potential knockout clones.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against KEAP1 (e.g., Cell Signaling Technology #8047) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control. Successful knockout clones will show an absence or significant reduction of the KEAP1 protein band.
-
-
Quantitative PCR (qPCR) for Nrf2 Target Genes :
-
Isolate total RNA from wild-type and knockout clones using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC, GCLM) and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in gene expression in knockout clones compared to wild-type cells using the ΔΔCt method. A significant upregulation of these genes indicates functional knockout of KEAP1.
-
Phenotypic Consequences of KEAP1 Knockout
Disruption of KEAP1 and subsequent Nrf2 activation can lead to various phenotypic changes, which are important to assess for functional validation.
-
Increased Resistance to Oxidative Stress : KEAP1 knockout cells are expected to show increased resistance to oxidative stressors like hydrogen peroxide (H2O2) or tert-butyl hydroquinone (tBHQ). This can be assessed using cell viability assays (e.g., MTT or CellTiter-Glo).
-
Altered Cell Proliferation and Tumorigenesis : In some cancer models, KEAP1 loss has been shown to increase cell proliferation and promote tumor aggressiveness.[4] This can be evaluated through proliferation assays, colony formation assays, and in vivo xenograft models.
-
Metabolic Reprogramming : Nrf2 activation is linked to metabolic shifts, such as a dependence on glutaminolysis. Metabolic flux analysis and assessment of key metabolic enzymes can reveal these changes.
-
Impact on the Tumor Microenvironment : KEAP1 mutant cancer cells can alter the tumor immune microenvironment, for instance, by promoting an M2-like macrophage phenotype and suppressing T-cell function.[5] This can be studied using co-culture systems and analysis of immune cell populations in vivo.
Conclusion
This application note provides a detailed framework for the successful generation and validation of KEAP1 knockout cell lines using CRISPR/Cas9 technology. By following these protocols, researchers can create robust cellular models to investigate the multifaceted roles of the KEAP1-Nrf2 pathway in health and disease. These models are invaluable for dissecting molecular mechanisms, identifying downstream effectors, and for the preclinical evaluation of novel therapeutic agents targeting this critical cytoprotective pathway.
References
- 1. T Cell Nrf2/Keap1 Gene Editing Using CRISPR/Cas9 and Experimental Kidney Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of KEAP1/NRF2 and TP53 mutations in lung squamous cell carcinoma development and radiotherapy response prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEAP1-Mutant Lung Cancers Weaken Anti-Tumor Immunity and Promote an M2-like Macrophage Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomic and Proteomic Profiling of KEAP1 Disrupted and Sulforaphane Treated Human Breast Epithelial Cells Reveals Common Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Inhibition of Nrf2 by Two Keap1 Isoforms α and β to Shape Malignant Behaviour of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Novel Small Molecule KEAP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, KEAP1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase, targeting NRF2 for ubiquitination and subsequent proteasomal degradation.[2] However, upon exposure to cellular stress, reactive cysteines within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This allows NRF2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes.[2][3]
Constitutive activation of the NRF2 pathway through the inhibition of the KEAP1-NRF2 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for a range of diseases characterized by oxidative stress and inflammation, including neurodegenerative diseases, cardiovascular conditions, and cancer.[4][5][6] This document provides detailed application notes and protocols for the synthesis and evaluation of novel small molecule KEAP1 inhibitors.
KEAP1-NRF2 Signaling Pathway
The KEAP1-NRF2 signaling pathway is a key regulator of cellular homeostasis. Under normal conditions, KEAP1 sequesters NRF2 in the cytoplasm, leading to its degradation. Upon exposure to oxidative stress, NRF2 is released, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.
Caption: The KEAP1-NRF2 signaling pathway and the mechanism of small molecule inhibitors.
Synthesis of Novel Small Molecule KEAP1 Inhibitors
A promising class of KEAP1-NRF2 PPI inhibitors is based on a non-naphthalene scaffold. The general synthetic route for these compounds, exemplified by the synthesis of compound K22, involves nucleophilic substitution reactions.[7]
General Synthetic Protocol for Non-Naphthalene Derivatives (e.g., K-series)
A general synthetic scheme for a series of non-naphthalene based KEAP1-NRF2 PPI inhibitors is presented below. The synthesis of symmetrical derivatives like K1-K9 can be achieved in a single step, while asymmetrical compounds such as K10-K18 require a two-step process.[7]
Caption: General synthetic workflow for symmetrical and asymmetrical KEAP1 inhibitors.
Materials:
-
p-phenylenediamine
-
Various sulfonyl chlorides
-
Pyridine
-
Dichloromethane (CH2Cl2)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure for Symmetrical Derivatives (e.g., K1-K9): [7]
-
Dissolve p-phenylenediamine in dichloromethane.
-
Add pyridine to the solution.
-
Add the desired sulfonyl chloride (2.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the final symmetrical inhibitor.
Procedure for Asymmetrical Derivatives (e.g., K10-K18): [7]
-
Follow steps 1-3 of the symmetrical synthesis, but use only 1.2 equivalents of the first sulfonyl chloride.
-
Isolate the mono-substituted intermediate after workup and purification.
-
Dissolve the intermediate in dichloromethane with pyridine.
-
Add the second, different sulfonyl chloride to the reaction mixture.
-
Stir at room temperature until the reaction is complete as monitored by TLC.
-
Perform an aqueous workup and purify the final asymmetrical product by column chromatography.
Experimental Evaluation of KEAP1 Inhibitors
The characterization of novel KEAP1 inhibitors involves a series of biochemical and cell-based assays to determine their potency, mechanism of action, and cellular efficacy.
Experimental Workflow
A typical experimental workflow for the evaluation of newly synthesized KEAP1 inhibitors is outlined below.
Caption: A standard experimental workflow for the characterization of KEAP1 inhibitors.
Biochemical Assay: Fluorescence Polarization (FP)
The FP assay is a robust, high-throughput method to quantify the inhibition of the KEAP1-NRF2 PPI in a biochemical setting.[5][8] It measures the change in the polarization of fluorescently labeled NRF2 peptide upon binding to the KEAP1 Kelch domain.
Protocol: KEAP1-NRF2 Fluorescence Polarization Assay [5][8]
Materials:
-
Recombinant human KEAP1 Kelch domain protein
-
FITC-labeled NRF2 peptide (e.g., FITC-9mer Nrf2 peptide amide)
-
Assay Buffer: 10 mM HEPES, pH 7.4
-
384-well black, non-binding surface plates
-
Test compounds dissolved in DMSO
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., 1-2%).
-
In a 384-well plate, add the following to each well:
-
10 µL of 4x concentrated FITC-labeled NRF2 peptide solution.
-
10 µL of 4x concentrated KEAP1 Kelch domain protein solution.
-
10 µL of assay buffer.
-
10 µL of 4x concentrated test compound solution.
-
-
Include control wells:
-
Maximum Polarization (Pmax): KEAP1, FITC-NRF2 peptide, and buffer with DMSO (no inhibitor).
-
Minimum Polarization (Pmin): FITC-NRF2 peptide and buffer with DMSO (no KEAP1 or inhibitor).
-
-
Centrifuge the plate at low speed (e.g., 370 x g) for 2 minutes to remove air bubbles.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: NRF2-ARE Luciferase Reporter Assay
This assay measures the ability of a compound to activate the NRF2 signaling pathway in a cellular context.[3][9][10] Cells are engineered to express a luciferase reporter gene under the control of an ARE promoter.
Protocol: ARE-Luciferase Reporter Assay [8][9]
Materials:
-
HepG2 cells stably transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE-C8).
-
Cell culture medium (e.g., MEM with 10% FBS).
-
96-well white, clear-bottom cell culture plates.
-
Test compounds dissolved in DMSO.
-
Positive control (e.g., tert-butylhydroquinone, tBHQ).
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed HepG2-ARE cells in a 96-well plate at a density of 4 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.
-
Incubate the cells for 12-24 hours.
-
Remove the culture medium and wash the cells with PBS.
-
Lyse the cells using the luciferase cell culture lysis reagent.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the luciferase substrate and measure the luminescence.
-
Normalize the luciferase activity to a measure of cell viability if necessary and express the results as fold induction over the vehicle control.
Data Presentation
The following tables summarize the inhibitory activities of several novel small molecule KEAP1 inhibitors.
Table 1: IC50 Values of Non-Naphthalene KEAP1-NRF2 PPI Inhibitors [11]
| Compound | IC50 (µM) |
| K3 | >50 |
| K18 | 31.55 |
| KP-1 | 0.74 |
| KP-2 | 0.11 |
Table 2: IC50 Values of Various Small Molecule KEAP1-NRF2 PPI Inhibitors [2][4][12]
| Compound Scaffold | Representative Compound | IC50 (µM) |
| 1,2,3,4-Tetrahydroisoquinoline | Compound 1 (LH601A) | 3 |
| Naphthylpyrrolidine-3-carboxylic acid | RA839 | 0.14 |
| Benzoxathiazepine | Compound 33 | 0.015 |
| Cyclometalated Iridium (III) | Complex 1 | 1.09 |
Conclusion
The development of small molecule inhibitors targeting the KEAP1-NRF2 PPI is a rapidly advancing field with significant therapeutic potential. The protocols and data presented herein provide a framework for the synthesis, characterization, and optimization of novel KEAP1 inhibitors. The combination of robust biochemical and cell-based assays is crucial for identifying potent and efficacious compounds for further preclinical and clinical development.
References
- 1. Nrf2/Nrf1 luciferase reporter assay [bio-protocol.org]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Targeting the KEAP1-Nrf2 Pathway in Neurodegenerative Mouse Models
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key pathological feature shared across these conditions is excessive oxidative stress, which contributes to cellular damage and neuroinflammation.[1][2] The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress.[3][4]
Under normal physiological conditions, KEAP1 acts as an adaptor for an E3 ubiquitin ligase, targeting the transcription factor Nrf2 for continuous proteasomal degradation.[4][5] In the presence of oxidative or electrophilic stress, specific cysteine residues on KEAP1 are modified, leading to a conformational change that prevents Nrf2 degradation.[3][6] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[7][8]
Activating this pathway by targeting KEAP1 is a promising therapeutic strategy for neurodegenerative diseases.[1][3] Small molecules that modify KEAP1 can mimic the effects of oxidative stress, thereby "activating" the Nrf2 response, boosting the cell's endogenous antioxidant capacity, and protecting neurons from damage.[9][10] Mouse models of neurodegeneration are critical tools for evaluating the preclinical efficacy of these KEAP1-targeting activators.[2][11]
Signaling Pathway: The KEAP1-Nrf2 Axis
The diagram below illustrates the mechanism of the KEAP1-Nrf2 signaling pathway under both basal and activated conditions.
Caption: The KEAP1-Nrf2 signaling pathway in basal versus activated states.
Experimental Workflow & Protocols
A systematic approach is required to assess the efficacy of a KEAP1 activator in a mouse model of neurodegeneration. The general workflow involves acclimatization, baseline behavioral testing, a defined treatment period, followed by post-treatment behavioral analysis and terminal tissue collection for biochemical and histological evaluation.
Caption: A typical experimental workflow for testing a KEAP1 activator.
Protocol 1: KEAP1 Activator Administration
This protocol describes the oral gavage administration of a hypothetical KEAP1 activator.
Materials:
-
KEAP1 activator compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Animal balance
-
20-gauge stainless steel feeding needles (for mice)
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of compound based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice.
-
Prepare the vehicle solution (0.5% w/v CMC in sterile water).
-
Suspend the KEAP1 activator in the vehicle to the final concentration (e.g., 1 mg/mL for a 10 mL/kg dosing volume). Vortex thoroughly before each use to ensure a uniform suspension.
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse, ensuring it cannot move its head.
-
Insert the feeding needle carefully into the esophagus. Do not force the needle.
-
Slowly dispense the calculated volume of the dosing solution.
-
Monitor the animal for a few minutes post-dosing to ensure no adverse reactions occur.
-
-
Schedule:
-
Administer the compound or vehicle once daily for the duration of the treatment period (e.g., 8 weeks).
-
Protocol 2: Behavioral Assessment - Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory, which are often impaired in neurodegenerative models.[12][13]
Materials:
-
Circular pool (120-150 cm diameter) filled with water (20-22°C) made opaque with non-toxic white paint.
-
Submerged platform (10 cm diameter), 1 cm below the water surface.
-
Visual cues placed around the pool.
-
Video tracking system and software.
Procedure:
-
Acquisition Phase (5 days, 4 trials/day):
-
Place the mouse into the pool facing the wall from one of four randomized start positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length using the tracking software.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Protocol 3: Tissue Collection and Preparation
Proper tissue handling is crucial for subsequent biochemical and histological analyses.[14]
Materials:
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Perfusion pump
-
Surgical tools
-
Liquid nitrogen and dry ice
Procedure:
-
Anesthesia and Perfusion:
-
Deeply anesthetize the mouse.
-
Perform a thoracotomy to expose the heart.
-
Insert a needle into the left ventricle and make an incision in the right atrium.
-
Perfuse transcardially with ice-cold PBS until the liver clears, followed by 4% PFA for fixation (for histology). For biochemical analysis, perfuse only with PBS.
-
-
Brain Extraction:
-
Decapitate the mouse and carefully dissect the brain.
-
For histology, post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
For biochemistry, dissect specific brain regions (e.g., hippocampus, cortex) on an ice-cold plate, snap-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 4: Western Blot for Nrf2 and Target Proteins
This protocol is used to quantify changes in protein expression levels.[15][16]
Materials:
-
Homogenization buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-KEAP1, anti-HO-1, anti-Lamin B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize frozen brain tissue in RIPA buffer. For nuclear Nrf2, perform nuclear/cytoplasmic fractionation.[16]
-
Centrifuge the lysate and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Apply chemiluminescent substrate and visualize bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (β-actin for total lysate, Lamin B for nuclear fraction).
-
Protocol 5: Immunohistochemistry (IHC) for Nrf2 Nuclear Translocation
IHC allows for the visualization of protein localization within the tissue architecture.[14][17]
Materials:
-
Cryostat
-
Microscope slides
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (anti-Nrf2)
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear counterstain
-
Mounting medium
Procedure:
-
Sectioning:
-
Cut the cryoprotected brain into 30-40 µm thick coronal sections using a cryostat.
-
Mount sections onto charged microscope slides.
-
-
Staining:
-
Perform antigen retrieval if necessary.
-
Permeabilize the sections for 10 minutes.
-
Block for 1 hour to prevent non-specific antibody binding.
-
Incubate with anti-Nrf2 primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescent secondary antibody for 2 hours at room temperature.
-
Counterstain with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Mount coverslips onto the slides.
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify Nrf2 nuclear localization by assessing the co-localization of Nrf2 signal with the DAPI nuclear stain.
-
Quantitative Data Presentation
The following tables present example data that could be generated from the experiments described above.
Table 1: Behavioral Assessment Outcomes
| Group | Rotarod Latency to Fall (s) | MWM Escape Latency (s) - Day 5 | MWM Time in Target Quadrant (%) |
| WT + Vehicle | 185 ± 15 | 20 ± 3 | 45 ± 5 |
| Model + Vehicle | 95 ± 12 | 55 ± 6 | 22 ± 4 |
| Model + KEAP1 Activator | 150 ± 14 | 30 ± 5 | 38 ± 6 |
| Data are presented as Mean ± SEM. p < 0.05 compared to Model + Vehicle group. |
Table 2: Biochemical Analysis of Hippocampal Tissue
| Group | Nuclear Nrf2 Level (Fold Change) | HO-1 mRNA Level (Fold Change) | NQO1 Protein Level (Fold Change) |
| WT + Vehicle | 1.0 | 1.0 | 1.0 |
| Model + Vehicle | 0.8 | 1.2 | 0.9 |
| Model + KEAP1 Activator | 2.5 | 4.1 | 3.2 |
| Data are presented as Mean Fold Change relative to WT + Vehicle. p < 0.05 compared to Model + Vehicle group. |
Therapeutic Rationale and Expected Outcomes
The central hypothesis is that activating the Nrf2 pathway via KEAP1 modulation will confer neuroprotection by enhancing endogenous antioxidant defenses, thereby ameliorating the pathological and behavioral deficits in a mouse model of neurodegeneration.
Caption: Logical flow from KEAP1 activation to improved in vivo outcomes.
References
- 1. Role of the Keap1/Nrf2 pathway in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The KEAP1-NRF2 system and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. KEAP1-NRF2 COMPLEX IN ISCHEMIA-INDUCED HEPATOCELLULAR DAMAGE OF MOUSE LIVER TRANSPLANTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Keap1-Nrf2 disruption as a potential therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the Keap1/Nrf2 pathway suppresses mitochondrial dysfunction, oxidative stress, and motor phenotypes in C9orf72 ALS/FTD models | Life Science Alliance [life-science-alliance.org]
- 11. Behavioral phenotyping of mouse models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. pnas.org [pnas.org]
- 16. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for KEAP1 Agonists in Cancer Therapy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (KEAP1) is a central regulator of cellular stress responses, primarily known for its role in the ubiquitination and subsequent degradation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[1][2] While the KEAP1-NRF2 pathway is a key defender against oxidative and electrophilic stress, its role in oncology is complex. In many cancers, constitutive activation of NRF2, often through mutations in KEAP1 or NRF2 itself, provides a survival advantage to tumor cells, promoting chemoresistance and metabolic reprogramming.[1][2][3]
This has led to the conventional view that inhibiting NRF2 is the primary therapeutic strategy in "NRF2-addicted" cancers. However, the term KEAP1 agonist or activator represents an emerging and nuanced therapeutic approach. Rather than broadly activating the NRF2 antioxidant response, which could be detrimental, the strategic activation of KEAP1's E3 ligase activity is being explored for specific anti-cancer applications.
A significant recent discovery has illuminated a novel function for KEAP1: it can also act as an E3 ligase for Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. By promoting the ubiquitination and degradation of PD-L1, KEAP1 activation can suppress the tumor's ability to evade the immune system. This positions KEAP1 agonists as a potential new class of cancer immunotherapeutics, designed to enhance anti-tumor immunity, potentially in combination with existing checkpoint inhibitors.
These notes provide a framework for the application and study of putative KEAP1 agonists in cancer therapy models, focusing on this promising immunomodulatory role.
Signaling Pathways and Therapeutic Rationale
Canonical KEAP1-NRF2 Signaling Pathway
Under normal, unstressed conditions, KEAP1 forms a complex with Cullin 3 (CUL3)-based E3 ubiquitin ligase and binds to NRF2, leading to its continuous ubiquitination and proteasomal degradation. This keeps the antioxidant response tightly controlled.[1][2]
Caption: Basal regulation of NRF2 by the KEAP1-CUL3 E3 ligase complex.
KEAP1-Mediated PD-L1 Degradation Pathway
Recent evidence demonstrates that KEAP1 can directly interact with PD-L1, promoting its ubiquitination and subsequent degradation. This function is independent of NRF2 and provides a direct link between cellular stress sensing and immune regulation. Loss-of-function mutations in KEAP1, common in cancers like non-small cell lung cancer (NSCLC), lead to increased PD-L1 stability and contribute to an immune-suppressive tumor microenvironment.
Caption: KEAP1 agonist enhances PD-L1 degradation, promoting T-cell activation.
Data Presentation: Expected Effects of KEAP1 Agonists
While specific small-molecule KEAP1 agonists are still in early development, studies involving the overexpression of KEAP1 serve as a model for their expected therapeutic effects. The following tables summarize representative quantitative data from such preclinical studies.
Table 1: In Vitro Efficacy of KEAP1 Activation in Cancer Cell Lines
| Cell Line | Cancer Type | Method of KEAP1 Activation | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| A549, H1299 | NSCLC | KEAP1 Overexpression | PD-L1 Protein Level | ~50-70% reduction | [4] |
| LLC | Lewis Lung Carcinoma | KEAP1 Overexpression | Cell Proliferation | Significant decrease vs. control | [4] |
| A549 | NSCLC | KEAP1 Overexpression | Colony Formation | ~60% reduction in colonies | [4] |
| H1299 | NSCLC | KEAP1 Overexpression | Ubiquitinated PD-L1 | Marked increase |[4] |
Table 2: In Vivo Efficacy of KEAP1 Activation in Mouse Tumor Models
| Mouse Model | Cancer Type | Method of KEAP1 Activation | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| C57BL/6 | Lewis Lung Carcinoma | KEAP1 Overexpression in LLC cells | Tumor Volume | ~75% reduction at Day 21 | [4] |
| C57BL/6 | Lewis Lung Carcinoma | KEAP1 Overexpression + anti-PD-L1 | Tumor Volume | Synergistic reduction vs. either agent alone | [4] |
| C57BL/6 | Lewis Lung Carcinoma | KEAP1 Overexpression | CD8+ T-cell Infiltration | Significant increase in tumor microenvironment | [4] |
| C57BL/6 | Lewis Lung Carcinoma | KEAP1 Overexpression | Animal Survival | Significantly prolonged survival vs. control |[4] |
Experimental Protocols
The following are generalized protocols for testing the efficacy of a putative KEAP1 agonist in cancer models.
Protocol 1: In Vitro Analysis of PD-L1 Degradation
Objective: To determine if a KEAP1 agonist induces the degradation of PD-L1 in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299 for NSCLC)
-
Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)
-
KEAP1 agonist test compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cycloheximide (CHX)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-PD-L1, anti-KEAP1, anti-Ubiquitin, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of the KEAP1 agonist or DMSO for a specified time course (e.g., 6, 12, 24 hours).
-
Protein Stability Assay (Optional):
-
Pre-treat cells with the KEAP1 agonist or DMSO for 4-6 hours.
-
Add cycloheximide (CHX, e.g., 50 µg/mL) to block new protein synthesis.
-
Harvest cell lysates at different time points post-CHX addition (e.g., 0, 2, 4, 8 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-PD-L1, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Quantify band intensity and normalize PD-L1 levels to the β-actin loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for KEAP1-PD-L1 Interaction
Objective: To assess if a KEAP1 agonist enhances the interaction between KEAP1 and PD-L1.
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in Protocol 1 and lyse with a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-KEAP1 antibody or control IgG overnight at 4°C.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer.
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the immunoprecipitated samples by Western blotting using an anti-PD-L1 antibody. An increase in the PD-L1 band in the KEAP1-IP sample from agonist-treated cells indicates enhanced interaction.
-
Protocol 3: In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a KEAP1 agonist in a mouse model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cells (e.g., Lewis Lung Carcinoma - LLC)
-
KEAP1 agonist formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 LLC cells) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, KEAP1 Agonist, anti-PD-L1 antibody, Combination).
-
Treatment Administration: Administer the KEAP1 agonist and other agents according to the planned schedule (e.g., daily intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be processed for further analysis, such as Western blotting for PD-L1 levels or immunohistochemistry (IHC) for CD8+ T-cell infiltration.
-
Visualization of Experimental Workflow
Caption: Generalized workflow for preclinical evaluation of a KEAP1 agonist.
Conclusion
The development of KEAP1 agonists for cancer therapy is a novel strategy shifting focus from the canonical NRF2 pathway to the direct regulation of other key oncoproteins, most notably the immune checkpoint PD-L1. This approach holds promise for enhancing anti-tumor immunity and overcoming resistance to immunotherapy. The protocols and data frameworks provided here offer a comprehensive guide for researchers to investigate and validate candidate KEAP1-activating compounds in relevant cancer models. Careful characterization of a compound's effect on both the PD-L1 and NRF2 pathways will be critical for its successful development as a safe and effective cancer therapeutic.
References
Application Note: High-Yield Purification of Recombinant Human KEAP1 Protein
Introduction
Kelch-like ECH-associated protein 1 (KEAP1) is a critical substrate adapter protein within the Cullin-3 (CUL3) E3 ubiquitin ligase complex.[1][2] It plays a pivotal role in cellular defense against oxidative and electrophilic stress by regulating the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[3][4] Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation, thereby suppressing its transcriptional activity.[5][2] Upon exposure to oxidative stress, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This stabilization of NRF2 allows its translocation to the nucleus, where it activates the expression of a suite of antioxidant and cytoprotective genes.[3][6] Given its central role in cellular protection, the KEAP1-NRF2 pathway is a key therapeutic target for a range of diseases, including cancer and inflammatory conditions.[4][7] High-quality, purified recombinant KEAP1 protein is therefore essential for structural studies, drug screening, and inhibitor development.
This application note provides a detailed protocol for the expression and purification of recombinant human KEAP1 protein. The described methodology can be adapted for various expression systems and is suitable for researchers in academia and the pharmaceutical industry.
KEAP1-NRF2 Signaling Pathway
The KEAP1-NRF2 signaling pathway is a master regulator of the cellular antioxidant response.
Experimental Protocols
This section details the recommended workflow for expressing and purifying recombinant KEAP1 protein. The protocol is optimized for a bacterial expression system but can be adapted for insect or mammalian cells.
Recombinant KEAP1 Expression and Purification Workflow
The overall workflow consists of expressing the recombinant protein, lysing the cells, and purifying the target protein through a series of chromatography steps.
Materials and Reagents
-
Expression Host: E. coli BL21(DE3) cells
-
Expression Vector: pET or pGEX vector containing the human KEAP1 gene with an N-terminal His-tag or GST-tag.
-
Media: Luria-Bertani (LB) broth, Terrific Broth (TB)
-
Antibiotics: Ampicillin or Kanamycin
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 5 mM imidazole, 0.5 mM TCEP.[8]
-
Wash Buffer: Lysis Buffer with 20-40 mM imidazole (for His-tag purification).
-
Elution Buffer (His-tag): Lysis Buffer with 250-500 mM imidazole.
-
Elution Buffer (GST-tag): 50 mM Tris-HCl, 10 mM reduced Glutathione, pH 8.0.[9]
-
Size-Exclusion Chromatography (SEC) Buffer: 20 mM Tris pH 7.5, 300 mM NaCl, 10% Glycerol, 2 mM TCEP.[5]
-
Protease Inhibitors: Phenylmethylsulfonyl fluoride (PMSF), or a commercial protease inhibitor cocktail.
Protocol 1: Expression of Recombinant KEAP1 in E. coli
-
Transformation: Transform the KEAP1 expression vector into chemically competent E. coli BL21(DE3) cells and plate on LB agar plates containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of TB or LB media with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture overnight (16-18 hours) at 18°C with shaking.
-
Harvest: Harvest the cells by centrifugation at 7,000 x g for 15 minutes at 4°C.[8] Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of Recombinant KEAP1
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 40 mL per 2 L of culture) supplemented with protease inhibitors.[8] Lyse the cells by sonication on ice.[10]
-
Lysate Clarification: Centrifuge the lysate at 50,000 x g for 30-60 minutes at 4°C to pellet cell debris.[8][10]
-
Affinity Chromatography:
-
Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged protein or Glutathione Sepharose for GST-tagged protein) with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the recombinant KEAP1 protein with Elution Buffer.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted protein from the affinity step to a suitable volume.
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer.
-
Load the concentrated protein onto the column and collect fractions.
-
-
Quality Control and Storage:
-
Analyze the purified fractions by SDS-PAGE to assess purity.[9][11] Purity should be >85-90%.[5][11][12]
-
Confirm protein identity by Western blot using an anti-KEAP1 antibody.
-
Pool the pure fractions, determine the protein concentration (e.g., using a Bradford assay or UV-Vis spectrophotometry), and snap-freeze in liquid nitrogen for storage at -80°C.[13] It is recommended to add 5-50% glycerol for long-term stability.[12]
-
Data Presentation
The following tables summarize typical quantitative data for recombinant KEAP1 protein purification.
Table 1: Expression Systems and Tags for Recombinant KEAP1
| Expression System | Tag | Typical Purity | Reference |
| E. coli | His-ABP-tag | >80% | [11] |
| Baculovirus-Insect Cells | N-His & GST & AVI | >90% | [12] |
| Baculovirus-Insect Cells | N-terminal polyhistidine-tagged GST | >85% | [5] |
| in vitro wheat germ | GST-tag | Not specified | [9] |
Table 2: Buffer Compositions for KEAP1 Purification
| Buffer Type | Composition | pH | Reference |
| Lysis/Binding Buffer (His-tag) | 50 mM HEPES, 500 mM NaCl, 5% glycerol, 5 mM imidazole, 0.5 mM TCEP | 7.5 | [8] |
| Elution Buffer (His-tag) | Lysis buffer with 250-500 mM Imidazole | 7.5 | - |
| Elution Buffer (GST-tag) | 50 mM Tris-HCl, 10 mM reduced Glutathione | 8.0 | [9] |
| SEC Buffer | 20 mM Tris, 300 mM NaCl, 10% Glycerol, 2 mM TCEP | 7.5 | [5] |
| Storage Buffer | PBS, 1M Urea | 7.4 | [11] |
Table 3: Quality Control Parameters for Purified KEAP1
| Parameter | Method | Expected Result |
| Purity | SDS-PAGE with Coomassie blue staining | >85% single band |
| Identity | Western Blot with anti-KEAP1 antibody | Band at the expected molecular weight |
| Concentration | Bradford Assay or UV-Vis (A280) | ≥0.5 mg/mL |
| Molecular Weight (predicted) | Amino acid sequence | ~70 kDa (full-length, untagged) |
| Molecular Weight (apparent) | SDS-PAGE | ~109 kDa (for His & GST tagged)[5] |
Conclusion
This application note provides a comprehensive and detailed protocol for the high-yield purification of recombinant human KEAP1 protein. The methods described, from expression in E. coli to a two-step chromatography purification process, are robust and reproducible. The resulting high-purity KEAP1 protein is suitable for a wide range of downstream applications, including biochemical and structural analyses, and as a critical reagent in drug discovery programs targeting the KEAP1-NRF2 signaling pathway.
References
- 1. KEAP1 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. mdpi.com [mdpi.com]
- 7. Keap1/Nrf2 Signaling Pathway [mdpi.com]
- 8. thesgc.org [thesgc.org]
- 9. abnova.com [abnova.com]
- 10. Purification, crystallization and preliminary X-ray diffraction analysis of the Kelch-like motif region of mouse Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human KEAP1 (aa 32-133) Control Fragment Recombinant Protein (RP-102475) [thermofisher.com]
- 12. betalifesci.com [betalifesci.com]
- 13. KEAP1 Protein, Human, Recombinant | TargetMol [targetmol.com]
Troubleshooting & Optimization
troubleshooting low yield in KEAP1 protein purification
Welcome to the technical support center for KEAP1 protein purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide (Q&A Format)
This guide addresses specific issues that can arise during the purification of the KEAP1 protein.
Issue 1: Low or No Yield of KEAP1 Protein in the Soluble Fraction
Q: I'm not getting enough soluble KEAP1 protein after cell lysis. What could be the problem?
A: Low soluble yield is a common issue. Here are several factors to investigate:
-
Suboptimal Expression Conditions: High-level expression can overwhelm the cellular folding machinery, leading to the formation of insoluble aggregates known as inclusion bodies.[1]
-
Inefficient Cell Lysis: If cells are not completely lysed, the protein of interest will not be fully released.[1]
-
Protein Insolubility: KEAP1, particularly full-length constructs, may be prone to aggregation.
-
Solution 1: Use a solubility-enhancing fusion tag. Tags like Glutathione S-transferase (GST) or Maltose-binding protein (MBP) are larger and can help keep the target protein in solution.[5][6]
-
Solution 2: Screen different buffer additives. Glycerol (e.g., 10-20%), non-ionic detergents (e.g., 0.2% Tween-20), or salts (e.g., up to 500 mM NaCl) can improve solubility.[7]
-
-
Codon Bias: If expressing human KEAP1 in E. coli, differences in codon usage can hinder translation.[2]
Issue 2: KEAP1 Protein Binds Poorly to the Affinity Resin
Q: My KEAP1 protein is in the soluble lysate, but it's not binding to my affinity column (e.g., Ni-NTA for His-tagged KEAP1). Why?
A: Poor binding can stem from issues with the affinity tag, the binding buffer, or competing molecules.
-
Inaccessible Affinity Tag: The fusion tag might be sterically hindered or buried within the folded protein.[1]
-
Solution: Consider switching the tag to the other terminus (N- vs. C-terminus) or adding a flexible linker sequence (e.g., Gly-Ser repeats) between the tag and the protein.[6]
-
-
Incorrect Buffer Composition: The binding buffer must be compatible with the affinity resin.[9]
-
Solution (for His-tags): Ensure the lysis and binding buffers do not contain high concentrations of chelating agents (like EDTA) or strong reducing agents (like DTT >5 mM), which can strip the nickel ions from the resin.[7] Also, avoid high concentrations of imidazole in the binding buffer, as it will compete with the His-tag for binding.[1] A low concentration (e.g., 25 mM) is sometimes used to reduce non-specific binding.[3]
-
-
Protein Degradation/Tag Cleavage: Proteases in the cell lysate can degrade your protein or cleave off the affinity tag.[1]
-
Solution: Always add a protease inhibitor cocktail to your lysis buffer and keep the protein cold at all times.[4]
-
Issue 3: Low Purity of Eluted KEAP1 Protein
Q: I am able to elute my KEAP1 protein, but it is contaminated with many other host proteins. How can I improve purity?
A: Contaminating proteins are a common problem that can be addressed by optimizing wash and elution steps or adding subsequent purification stages.
-
Insufficient Washing: Non-specifically bound proteins may not be adequately removed before elution.
-
Solution: Increase the wash volume (e.g., to 40 column volumes) and/or add a low concentration of the elution agent (e.g., a low concentration of imidazole for His-tags) to the wash buffer to remove weakly bound contaminants.[4][7] Increasing the salt concentration (up to 500 mM NaCl) in the wash buffer can also disrupt non-specific ionic interactions.[7]
-
-
Co-purification of Host Proteins: Some host proteins may have an affinity for the resin (e.g., E. coli proteins with histidine-rich regions).
-
Solution: After the initial affinity step, add a secondary purification step based on a different property of the protein, such as charge (ion-exchange chromatography) or size (size-exclusion chromatography).[4] This is a highly effective way to achieve near-homogeneity.
-
-
Protein Aggregation: Aggregated target protein can trap contaminants.
-
Solution: Perform size-exclusion chromatography as a final "polishing" step. This will separate monomeric KEAP1 from aggregates and other contaminants of different sizes.[4]
-
Issue 4: Protein Instability and Degradation
Q: My purified KEAP1 protein seems to degrade or precipitate over time. How can I improve its stability?
A: KEAP1 is known to be regulated by degradation pathways, which can present a challenge.[10][11]
-
Proteolytic Degradation: Trace amounts of co-purified proteases can degrade the protein during storage.
-
Solution: Add protease inhibitors to the final purified sample if compatible with downstream applications.[1]
-
-
Oxidation: KEAP1 has many cysteine residues that are sensitive to oxidation, which can lead to aggregation and loss of function.[12]
-
Suboptimal Storage Buffer: The final buffer composition is critical for long-term stability.[14]
-
Solution: Screen different pH and salt concentrations to find the optimal storage condition. A common final buffer for KEAP1 contains Tris-HCl at pH ~8.0, a reducing agent, and sometimes a stabilizer like benzamidine-HCl.[4] For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which expression system is best for KEAP1? A1: The choice depends on the specific KEAP1 construct and the intended downstream application.
-
E. coli is commonly used for expressing specific domains, like the Kelch domain (residues 321-609), due to its cost-effectiveness and high yield.[3] Strains like BL21(DE3)-RIL are recommended to handle potential codon bias.[4]
-
Baculovirus/Sf9 cells are suitable for larger constructs, such as the BTB-BACK-Kelch domains (residues 48-624).[8]
-
Mammalian cells (e.g., HEK293) are used when post-translational modifications are being studied or are important for protein function.[15]
Q2: What are the best affinity tags for purifying KEAP1? A2: Several tags have been successfully used:
-
Polyhistidine-tag (His-tag): This is the most common tag due to its small size and the availability of high-capacity Ni-NTA resins.[3][5] It is effective for purifying the Kelch domain and other constructs.
-
HaloTag: This tag allows for covalent capture on the resin, which can be useful for achieving high purity. The protein is typically eluted by proteolytic cleavage (e.g., with TEV protease).[15]
-
Chitin-binding domain (CBD): Used in conjunction with an intein for self-cleavage on the column, this system can yield native protein without any tag remnant.[4]
Q3: What are the key components of a good purification buffer for KEAP1? A3: A typical KEAP1 purification buffer series (lysis, wash, elution) will include:
-
Buffering Agent: Tris-HCl at a pH between 7.5 and 8.3 is commonly used to maintain a stable pH.[3][4][9]
-
Salt: NaCl (150-500 mM) is included to reduce non-specific ionic interactions.[3][7]
-
Reducing Agent: DTT or TCEP (2-20 mM) is critical to prevent oxidation of cysteine residues and maintain protein integrity.[4][13]
-
Protease Inhibitors: A commercial protease inhibitor cocktail should be added to the lysis buffer to prevent degradation.[4]
-
Other Additives: Depending on the step, components like imidazole (for His-tag purification), detergents, or glycerol may be included.[3][7]
Q4: My full-length KEAP1 is proving very difficult to express and purify. What should I do? A4: Full-length proteins, especially those over 60 kDa like KEAP1, can be challenging to express in E. coli.[2] It is often more advantageous to work with individual, structurally-defined domains.[2] The Kelch domain (e.g., residues 321-609) is frequently purified alone as it is the primary site of interaction with Nrf2 and small molecule inhibitors.[3][13] If the full-length protein is required, consider using a eukaryotic expression system like baculovirus or mammalian cells.[8][15]
Data and Protocols
Data Presentation
Table 1: Comparison of KEAP1 Purification Strategies and Components
| Parameter | Method 1: Kelch Domain (E. coli)[3] | Method 2: Keap1-DC (E. coli)[4] | Method 3: Halo-Keap1 (HEK293)[15] |
| Expression System | E. coli RIPL cells | E. coli BL21 CodonPlus (DE3)-RIL | HEK293 cells |
| KEAP1 Construct | Kelch domain (residues 321-609) | Keap1-DC (Kelch/DGR + C-term) | Full-length KEAP1 |
| Affinity Tag | N-terminal His-tag | C-terminal Mxe intein/chitin-binding domain | N-terminal HaloTag |
| Lysis Buffer | 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 25 mM imidazole, 7 mM β-mercaptoethanol, 1 mM AEBSF | 20 mM Tris-HCl pH 8.3, 1% Triton X-100, 1 mM EDTA, DNase I, 5 mM MgCl2, 2 mM DTT, Protease Inhibitors | Not specified, used HaloTag System |
| Affinity Resin | Ni-NTA | Chitin beads | HaloLink™ Resin |
| Elution/Cleavage | Imidazole gradient | On-column cleavage with 50 mM DTT | Proteolytic cleavage with TEV protease |
| Secondary Purification | Not specified | Anion-exchange & Size-exclusion chromatography | Not specified |
| Final Buffer | Not specified | 20 mM Tris–HCl pH 8.3, 20 mM DTT, 10 mM benzamidine–HCl | Not specified |
| Final Yield/Conc. | Not specified | Concentrated to 4 mg/mL | Not specified |
Experimental Protocols
Protocol 1: Purification of His-tagged KEAP1 Kelch Domain from E. coli (Based on the methodology described in reference[3])
-
Expression:
-
Transform E. coli RIPL cells with a pET15b vector containing the KEAP1 Kelch domain (residues 321-609) with an N-terminal His-tag.
-
Grow cultures at 37°C to an OD600 of ~0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and shift the culture temperature to 16°C for 18 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in cold lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 25 mM imidazole, 7 mM β-mercaptoethanol, and 1 mM AEBSF protease inhibitor).
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation at 18,000 x g for 60 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with lysis buffer containing an increased concentration of imidazole to remove non-specific binders.
-
Elute the KEAP1 Kelch domain using a linear gradient of imidazole (e.g., 25-500 mM) in a base buffer of 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, and 7 mM β-mercaptoethanol.
-
-
Analysis and Storage:
-
Analyze fractions by SDS-PAGE for purity.
-
Pool pure fractions and dialyze into a suitable storage buffer.
-
Flash-freeze aliquots and store at -80°C.
-
Visualizations
Signaling Pathways and Workflows
Caption: The KEAP1-Nrf2 signaling pathway under normal and oxidative stress conditions.
Caption: A general experimental workflow for multi-step purification of KEAP1 protein.
Caption: A decision tree for troubleshooting common issues in KEAP1 protein purification.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, crystallization and preliminary X-ray diffraction analysis of the Kelch-like motif region of mouse Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are the Most Common Protein Tags for Purification? [synapse.patsnap.com]
- 6. Protein Tags For Expression And Purification | Peak Proteins [peakproteins.com]
- 7. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 8. thesgc.org [thesgc.org]
- 9. goldbio.com [goldbio.com]
- 10. [PDF] Keap1 degradation by autophagy for the maintenance of redox homeostasis | Semantic Scholar [semanticscholar.org]
- 11. Keap1 degradation by autophagy for the maintenance of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KEAP1 (Human) Recombinant Protein (P01)(H00009817-P01) | Abnova [abnova.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
how to improve the specificity of KEAP1 antibodies
Welcome to the technical support center for KEAP1 antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions related to the specificity of Kelch-like ECH-associated protein 1 (KEAP1) antibodies in various immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-specific bands when performing a Western blot for KEAP1?
A1: Non-specific bands in a KEAP1 Western blot can arise from several factors:
-
Antibody Concentration: Using too high a concentration of the primary antibody can lead to off-target binding.
-
Cross-reactivity: The antibody may cross-react with other proteins containing Kelch-like domains or with isoforms of KEAP1 that are not the intended target.
-
Sample Quality: Protein degradation in your lysate can result in smaller, non-specific bands. Always use fresh lysates and protease inhibitors.
-
Blocking Inefficiency: Inadequate blocking of the membrane can cause the primary or secondary antibodies to bind non-specifically.
-
Secondary Antibody Specificity: The secondary antibody may be binding to other proteins in the lysate. Running a control with only the secondary antibody can help diagnose this issue.
Q2: How can I be sure that the band I am detecting is indeed KEAP1?
A2: To confirm the identity of the band corresponding to KEAP1 (which has a predicted molecular weight of approximately 70 kDa), several validation experiments are crucial.[1] The most definitive method is to use a knockout (KO) cell line for KEAP1. In a Western blot comparing the wild-type and KO cell lysates, the specific KEAP1 band should be absent in the KO lane.[2] Additionally, a peptide competition assay can be performed, where the antibody is pre-incubated with the immunizing peptide, which should block the antibody from binding to KEAP1 on the membrane.
Q3: My immunoprecipitation (IP) with a KEAP1 antibody has a high background. What can I do to improve it?
A3: High background in an IP experiment can be due to non-specific binding of proteins to the beads or the antibody. Here are some troubleshooting steps:
-
Pre-clearing the Lysate: Before adding the specific KEAP1 antibody, incubate your cell lysate with the beads (e.g., Protein A/G) to remove proteins that non-specifically bind to the beads themselves.
-
Antibody Titration: Use the minimal amount of antibody required to pull down your target protein. Excess antibody can lead to increased non-specific binding.
-
Washing Steps: Increase the number and stringency of your washes after the antibody-lysate incubation. You can try increasing the salt concentration or adding a small amount of detergent to the wash buffer.
-
Use a Control IgG: Perform a parallel IP with a non-specific IgG from the same host species as your KEAP1 antibody. This will help you identify bands that are binding non-specifically to the immunoglobulin.
Q4: Are there known cross-reactivity issues with KEAP1 antibodies?
A4: KEAP1 belongs to the Kelch-like family of proteins, which share a conserved Kelch domain. While specific data on antibody cross-reactivity is often limited, there is a potential for antibodies raised against the full-length protein or the Kelch domain to cross-react with other Kelch-like proteins. To mitigate this, it is advisable to use antibodies raised against a unique region of the KEAP1 protein. Checking the immunogen sequence of the antibody is crucial.
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| High Background | Primary antibody concentration too high. | Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series. |
| Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider switching blocking agents (e.g., from non-fat milk to BSA, or vice-versa). | |
| Inadequate washing. | Increase the number and duration of washes. Use a wash buffer containing a mild detergent like Tween-20. | |
| Multiple Non-Specific Bands | Antibody cross-reactivity. | Perform a peptide competition assay. If possible, test the antibody on a KEAP1 knockout cell lysate. |
| Protein degradation. | Prepare fresh lysates and always add protease inhibitors to the lysis buffer. | |
| Secondary antibody non-specificity. | Run a secondary antibody-only control (omit the primary antibody incubation). | |
| Weak or No Signal | Insufficient primary antibody. | Decrease the dilution of the primary antibody or increase the incubation time. |
| Low expression of KEAP1 in the sample. | Increase the amount of total protein loaded onto the gel. | |
| Poor transfer of the protein to the membrane. | Optimize the transfer conditions (time, voltage/current) based on the molecular weight of KEAP1 (~70 kDa). |
Immunoprecipitation
| Problem | Possible Cause | Recommended Solution |
| High Background | Non-specific binding to beads. | Pre-clear the lysate by incubating with beads before adding the primary antibody. |
| Antibody concentration too high. | Reduce the amount of primary antibody used in the IP. | |
| Insufficient washing. | Increase the number of washes and/or the stringency of the wash buffer (e.g., by increasing salt or detergent concentration). | |
| No or Low Yield of KEAP1 | Antibody does not work for IP. | Check the antibody datasheet to ensure it is validated for immunoprecipitation. |
| Low expression of KEAP1. | Increase the amount of starting cell lysate. | |
| Antibody epitope is masked. | Try a different lysis buffer that is less stringent to maintain protein conformation. | |
| Inefficient antibody-bead binding. | Ensure the protein A/G beads have a high affinity for the host species and isotype of your KEAP1 antibody. |
Experimental Protocols
Protocol 1: KEAP1 Antibody Specificity Validation using Knockout (KO) Cell Lysates
This protocol describes how to validate the specificity of a KEAP1 antibody using a commercially available KEAP1 KO cell line.
Materials:
-
Wild-type (WT) and KEAP1 KO cell lines (e.g., HEK293T, A549, or U-87 MG).[2][3][4][5]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).
-
Primary KEAP1 antibody and a loading control antibody (e.g., GAPDH, beta-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Culture WT and KEAP1 KO cells to ~80-90% confluency.
-
Lyse the cells using lysis buffer with inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
Prepare samples for SDS-PAGE by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
Load the WT and KO lysates onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary KEAP1 antibody at the recommended dilution in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and image the blot.
-
Expected Result: A band at ~70 kDa should be present in the WT lane and absent in the KO lane. The loading control should show a band of equal intensity in both lanes.
Protocol 2: Peptide Competition Assay for KEAP1 Antibody Specificity
This protocol is used to confirm that the antibody binding is specific to the immunogen sequence.
Materials:
-
Blocking peptide (the immunogen peptide used to raise the antibody). If the exact sequence is not available from the supplier, a peptide corresponding to the described immunogen region should be synthesized. For example, for an antibody raised against a C-terminal peptide of human KEAP1, a corresponding peptide would be used.[6][7] For an antibody raised against amino acids 181-370, a peptide from this region would be appropriate.[8]
-
Cell lysate known to express KEAP1.
-
All materials for Western blotting as listed in Protocol 1.
Procedure:
-
Prepare two identical Western blot membranes with the cell lysate.
-
Prepare two tubes with the primary KEAP1 antibody at its optimal dilution.
-
To one tube (the "blocked" sample), add the blocking peptide at a 10-100 fold molar excess compared to the antibody and incubate for 1-2 hours at room temperature with gentle rotation.
-
To the other tube (the "unblocked" control), add the same volume of buffer without the peptide.
-
Incubate one membrane with the "blocked" antibody solution and the other with the "unblocked" antibody solution overnight at 4°C.
-
Proceed with the washing, secondary antibody incubation, and detection steps as described in the standard Western blot protocol.
-
Expected Result: The specific KEAP1 band should be visible on the membrane incubated with the "unblocked" antibody but should be significantly reduced or absent on the membrane incubated with the "blocked" antibody.
Quantitative Data Summary
While direct independent comparative studies are limited, several manufacturers provide knockout-validated data for their KEAP1 antibodies. This validation is a strong indicator of specificity.
| Antibody | Host/Clonality | Validated Applications | Knockout Validation Data | Vendor |
| KEAP1 (D6B12) Rabbit mAb | Rabbit Monoclonal | WB, IF-IC | Yes | Cell Signaling Technology[9] |
| Keap1 Antibody (G-2) | Mouse Monoclonal | WB, IP, IF, ELISA | Yes | Santa Cruz Biotechnology[8] |
| Human/Mouse/Rat Keap1 Antibody | Mouse Monoclonal | WB, Simple Western | Yes (in Jurkat cells) | R&D Systems |
| Anti-Keap1 antibody [OTI1B4] | Mouse Monoclonal | WB, IHC-P, Flow Cytometry | Not explicitly stated | Abcam[1] |
| KEAP1 Rabbit mAb (KO Validated) | Rabbit Monoclonal | WB, IF/ICC, ELISA | Yes (in 293T cells) | ABclonal |
Visualizations
KEAP1-NRF2 Signaling Pathway
Under basal conditions, KEAP1 targets the transcription factor NRF2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low. Upon exposure to oxidative stress, reactive cysteines in KEAP1 are modified, leading to a conformational change that prevents NRF2 ubiquitination.[10][11] NRF2 then accumulates, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes.[12][13]
References
- 1. Anti-Keap1 antibody [OTI1B4] (ab119403) | Abcam [abcam.com]
- 2. Human KEAP1 knockout A549 cell line (ab286671) | Abcam [abcam.com]
- 3. KEAP1 Knockout cell line (EA.hy 926) | Ubigene [ubigene.us]
- 4. KEAP1 CRISPR Knockout 293T Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 5. KEAP1 knockout cell line - Creative Bioarray [cellstrains.com]
- 6. Anti-KEAP1 antibody (GTX31864) | GeneTex [genetex.com]
- 7. KEAP1 Polyclonal Antibody (PA5-34454) [thermofisher.com]
- 8. scbt.com [scbt.com]
- 9. biocompare.com [biocompare.com]
- 10. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
Technical Support Center: Refining Animal Models for KEAP1 Dysfunction
Welcome to the technical support center for researchers utilizing animal models to study KEAP1-NRF2 pathway dysfunction. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the complexities of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My global Keap1 knockout mice are not surviving past weaning. Is this expected?
A1: Yes, this is a well-documented phenotype. Complete knockout of Keap1 leads to constitutive activation of NRF2, causing hyperkeratosis of the esophagus and forestomach. This prevents the mice from feeding properly, leading to malnutrition and death around postnatal days 7 to 14.[1][2][3]
Q2: How can I overcome the lethality of the global Keap1 knockout model?
A2: There are two primary strategies:
-
Use a Conditional Knockout (CKO) Model: Cross a Keap1-floxed mouse with a strain expressing Cre recombinase in your tissue of interest (e.g., Alb-Cre for liver-specific knockout).[1] This restricts the gene deletion to a specific cell type, avoiding the systemic effects that cause lethality.
-
Generate a Compound Mutant: Cross the Keap1-null mice with Nrf2-deficient mice. The lethal phenotype of the Keap1 knockout is NRF2-dependent, so removing Nrf2 will rescue the mice.[2][3]
-
Use a Hypomorphic Model: Keap1 knockdown (Keap1-kd) mice, which have reduced but not absent KEAP1 expression, are viable and provide a useful model of constitutive Nrf2 activation.[4][5]
Q3: I'm observing unexpected phenotypes, like goiter, in my Keap1 hypomorphic (Keap1-kd) mice. Is this related to the model?
A3: Yes. Keap1-kd mice are known to develop an age-dependent diffuse goiter, characterized by a significant increase in the size of thyroid follicles.[4] This is an important consideration for long-term studies and highlights the broad physiological role of the KEAP1-NRF2 pathway beyond cytoprotection.
Q4: There's a discrepancy between my results using a pharmacological NRF2 activator and my Keap1 conditional knockout model. Why might this be?
A4: Genetic and pharmacological activation of the NRF2 pathway can produce overlapping but distinct gene expression profiles.[1] A potent NRF2 inducer like CDDO-Im may activate pathways differently or more acutely than the chronic, genetic activation seen in a CKO mouse. It is crucial to recognize these differences when interpreting data and comparing results across studies.
Q5: What is the best way to confirm target engagement for a novel KEAP1 inhibitor in vivo?
A5: Target engagement can be confirmed by measuring the upregulation of well-established NRF2 downstream target genes in the tissue of interest. Key targets include Nqo1, Ho-1, Gclc, and Gclm.[6][7] This is typically done by isolating RNA from the tissue after treatment and performing qRT-PCR. Protein-level increases of NRF2, HO-1, and NQO1 can also be measured via Western blot.[7]
Troubleshooting Guides
Issue 1: Inconsistent Phenotype in Conditional Knockout (CKO) Littermates
| Potential Cause | Troubleshooting Step |
| Mosaic Cre Expression | Verify Cre recombinase expression pattern and efficiency. Use a reporter mouse strain (e.g., Rosa26-LSL-tdTomato) crossed with your Cre driver to visualize the recombination pattern and efficiency in the target tissue. |
| Genotyping Errors | Confirm genotypes for the floxed allele and the Cre transgene for all experimental animals using PCR on DNA from a relevant tissue, not just tail clips, as recombination may not be systemic.[1] |
| Off-Target Cre Effects | Review literature for known off-target or toxic effects of the specific Cre driver line being used. Consider using an alternative Cre driver for the same tissue if available. |
| Compensatory Mechanisms | Inconsistent phenotypes may arise from biological variability and compensatory mechanisms. Increase cohort size to ensure statistical power and carefully document all observed phenotypes. |
Issue 2: Difficulty Validating a KEAP1-NRF2 Protein-Protein Interaction (PPI) Inhibitor In Vivo
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability/Pharmacokinetics | Perform pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Ensure the dosing and administration route are appropriate to achieve sufficient concentration in the target tissue. |
| Off-Target Effects | Many NRF2 activators work by modifying reactive cysteine residues on KEAP1.[8] These can have off-target effects. Use multiple assays to confirm the mechanism. Test the compound in Nrf2-null mice; a true on-target inhibitor should show no effect in these animals. |
| Redundancy in KEAP1 Cysteine Sensors | KEAP1 has multiple reactive cysteine residues that act as sensors. Some inducers are dependent on a specific cysteine (e.g., Cys151), while others are not.[8] If your compound targets a specific cysteine, its effect may be masked by other activation mechanisms in a complex in vivo environment. |
| Insufficient Target Engagement | Increase the dose or optimize the formulation. Collect tissue at multiple time points after administration to capture the peak of NRF2 target gene induction.[1] |
Quantitative Data from Animal Model Studies
Table 1: Hepatocellular Damage in Mouse Liver Transplant Models Data reflects serum alanine aminotransferase (sALT) levels, a marker of liver damage, post-transplant.
| Mouse Strain | sALT Level at 6h (IU/L) | sALT Level at 24h (IU/L) |
| Wild-Type (WT) | 8736 ± 1339 | 3956 ± 432 |
| Keap1 Deficient | 3540 ± 1059 | 625 ± 216 |
| Nrf2 Deficient | 12467 ± 1224 | 7189 ± 1009 |
| (Data sourced from[9]) |
Table 2: Nqo1 Gene Induction in Liver-Specific Keap1 CKO Mice Data reflects fold-change in Nqo1 mRNA transcripts compared to untreated wild-type mice.
| Mouse Genotype | Treatment | Nqo1 Transcript Fold-Induction |
| Wild-Type (WT) | Vehicle | 1.0x |
| Wild-Type (WT) | CDDO-Im (30 µmol/kg) | 6.5x |
| Keap1 CKO | Vehicle | 24.4x |
| Keap1 CKO | CDDO-Im (30 µmol/kg) | 26.8x |
| (Data sourced from[1]) |
Table 3: Age-Dependent Goiter in Keap1 Hypomorphic (Keap1-kd) Mice
| Age | Genotype | Thyroid Weight (mg) |
| 3 Months | Wild-Type (WT) | ~2.5 |
| 3 Months | Keap1-kd | ~3.0 |
| 12 Months | Wild-Type (WT) | ~2.8 |
| 12 Months | Keap1-kd | ~7.5 |
| (Data interpreted from figures in[4]) |
Visualizations
Caption: The KEAP1-NRF2 signaling pathway under normal and oxidative stress conditions.
Caption: Workflow for generating a tissue-specific Keap1 conditional knockout (CKO) mouse.
Caption: Troubleshooting workflow for unexpected phenotypes in KEAP1 mutant mouse models.
Key Experimental Protocols
Protocol 1: Generation of Liver-Specific Keap1 Conditional Knockout (CKO) Mice
This protocol describes the generation of mice with a hepatocyte-specific deletion of Keap1.[1]
-
Animal Strains:
-
Keap1flox/flox mice (contain LoxP sites flanking a critical exon of the Keap1 gene).
-
Alb-Cre mice (express Cre recombinase under the control of the albumin promoter, specific to hepatocytes). Both strains should be on the same genetic background (e.g., C57BL/6J).
-
-
Breeding Scheme:
-
Step 1: Cross Keap1flox/flox mice with Alb-Cre transgenic mice to generate F1 offspring that are heterozygous for both alleles (Keap1flox/+; Alb-Cre+/-).
-
Step 2: Cross the F1 heterozygotes (Keap1flox/+; Alb-Cre+/-) with Keap1flox/flox mice.
-
Step 3: Genotype the resulting F2 generation to identify the desired experimental animals (Keap1flox/flox; Alb-Cre+/- - the CKO group) and littermate controls (Keap1flox/flox - the WT control group).
-
-
Genotyping:
-
Extract genomic DNA from tail biopsies at weaning (21 days).
-
Perform two separate PCR reactions: one to detect the Keap1-floxed and wild-type alleles, and another to detect the Alb-Cre transgene. Use validated primer sets specific for each allele.
-
It is advisable to confirm deletion efficiency in the target tissue (liver) by performing PCR on hepatic genomic DNA at the experimental endpoint.
-
Protocol 2: Pathologic Phenotyping of Keap1 Mutant Mice
This protocol provides a general framework for a comprehensive analysis of mouse phenotypes.[10]
-
Animal Observation:
-
Monitor mice regularly from birth for any visible abnormalities, including skin lesions, altered grooming, differences in size, or unusual behavior.
-
Track body weight weekly.
-
-
Necropsy:
-
At the designated experimental endpoint, euthanize the mouse using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Perform a thorough gross examination of all internal organs immediately after euthanasia. Note any abnormalities in size, color, or texture. Weigh key organs such as the liver, spleen, kidneys, and thyroid.
-
-
Histopathology:
-
Collect a comprehensive set of tissues, including but not limited to: esophagus, forestomach, glandular stomach, skin, liver, lungs, kidney, spleen, thyroid, heart, and brain.
-
Fix tissues immediately in 10% neutral buffered formalin for 24-48 hours.
-
Following fixation, process the tissues, embed them in paraffin, and section them at 4-5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E) for standard morphological analysis.
-
A board-certified veterinary pathologist should examine the slides to identify any microscopic lesions.
-
Protocol 3: In Vivo Efficacy Testing of a KEAP1-NRF2 Inhibitor
This protocol outlines a study to assess the ability of a compound to activate the NRF2 pathway in vivo.[7]
-
Animal Model:
-
Use wild-type C57BL/6J mice, typically 8-10 weeks of age.
-
-
Compound Administration:
-
Formulate the test compound in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).
-
Administer the compound via an appropriate route, such as oral gavage. Include a vehicle-only control group.
-
A pilot dose-response study may be necessary to identify an effective dose.
-
-
Sample Collection:
-
Based on pharmacokinetic data or literature on similar compounds, select a time point for tissue collection (e.g., 6 hours post-dose) to capture peak target gene induction.[1]
-
Euthanize mice and rapidly dissect the tissue of interest (e.g., liver).
-
Flash-freeze a portion of the tissue in liquid nitrogen for RNA and protein analysis. Fix another portion in formalin for immunohistochemistry if desired.
-
-
Analysis:
-
qRT-PCR: Isolate total RNA from the frozen tissue, synthesize cDNA, and perform quantitative real-time PCR to measure the mRNA levels of NRF2 target genes (Nqo1, Ho-1, etc.). Normalize expression to a stable housekeeping gene.
-
Western Blot: Prepare protein lysates from the frozen tissue. Perform Western blot analysis to measure protein levels of NRF2 and HO-1.
-
ELISA: Collect serum to measure levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) if an inflammatory challenge model (e.g., LPS) is used.[7]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. A conditional mouse expressing an activating mutation in NRF2 displays hyperplasia of the upper gastrointestinal tract and decreased white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mice Hypomorphic for Keap1, a Negative Regulator of the Nrf2 Antioxidant Response, Show Age-Dependent Diffuse Goiter with Elevated Thyrotropin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of the multiple sensor mechanism of the Keap1-Nrf2 system. | Sigma-Aldrich [sigmaaldrich.com]
- 9. KEAP1-NRF2 COMPLEX IN ISCHEMIA-INDUCED HEPATOCELLULAR DAMAGE OF MOUSE LIVER TRANSPLANTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathologic Phenotyping of Mutant Mice | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting KEAP1 siRNA Knockdown
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in Kelch-like ECH-associated protein 1 (KEAP1) siRNA knockdown experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing a significant reduction in KEAP1 mRNA levels. What are the potential causes and solutions?
Several factors can lead to inefficient knockdown at the mRNA level. A systematic approach to troubleshooting is recommended.
-
-
Solution: Optimize your transfection protocol by testing different concentrations of the transfection reagent and siRNA.[3][4][5] It is also crucial to ensure cells are healthy, within a low passage number, and at an optimal density at the time of transfection.[5] Consider using a fluorescently labeled control siRNA to visually assess transfection efficiency.[4]
-
-
Incorrect siRNA Concentration: The optimal siRNA concentration can vary between cell lines and siRNA sequences.
-
Poor siRNA Quality: Degradation of siRNA by RNases will render it ineffective.
-
Ineffective siRNA Sequence: Not all siRNA sequences are equally effective.
-
Solution: It is advisable to test multiple siRNA sequences targeting different regions of the KEAP1 mRNA.[7] This helps to ensure that the observed effect is specific to KEAP1 knockdown.
-
Q2: My KEAP1 mRNA levels are significantly reduced, but I don't see a corresponding decrease in KEAP1 protein levels. Why?
This discrepancy is often related to protein stability and the timing of your analysis.
-
High Protein Stability: The KEAP1 protein may have a long half-life. Even after the mRNA is degraded, the existing protein can persist in the cell for an extended period.
-
Timing of Analysis: The peak of mRNA knockdown may not coincide with the nadir of protein expression.
-
Solution: Perform a time-course experiment to assess both mRNA and protein levels at multiple time points (e.g., 24, 48, 72, 96 hours) to identify the optimal window for observing protein reduction.
-
Q3: I am observing high levels of cell death or toxicity after transfection. What can I do to mitigate this?
Cytotoxicity can mask the specific effects of your gene knockdown and should be minimized.
-
Transfection Reagent Toxicity: Many transfection reagents can be toxic to cells, especially at high concentrations.
-
Solution: Optimize the concentration of the transfection reagent. Use the lowest amount that still provides high transfection efficiency. Refer to the manufacturer's protocol for recommended ranges.
-
-
High siRNA Concentration: Excessive concentrations of siRNA can induce off-target effects and cellular stress, leading to toxicity.[9][10]
-
Off-Target Effects: The siRNA may be unintentionally silencing other essential genes, leading to a toxic phenotype.[10]
Q4: How can I be sure that the observed phenotype is a specific result of KEAP1 knockdown and not an off-target effect?
Ensuring the specificity of your RNAi experiment is crucial for accurate data interpretation.
-
Use Multiple Controls: Proper controls are essential to differentiate specific from non-specific effects.[1]
-
Solution: Include the following controls in your experiment:
-
Untreated Cells: To establish baseline levels of gene and protein expression.[4]
-
Non-Targeting (Scrambled) siRNA: A control siRNA with a sequence that does not target any known gene in your model system. This helps to control for the effects of the transfection process itself.[6]
-
Multiple KEAP1-targeting siRNAs: Using at least two different siRNAs targeting different regions of the KEAP1 mRNA will help confirm that the observed phenotype is due to the loss of KEAP1 and not an off-target effect of a single siRNA sequence.[4]
-
-
-
Rescue Experiment: Re-introducing the target gene should reverse the phenotype caused by the siRNA.
-
Solution: Transfect cells with a plasmid expressing a form of KEAP1 that is resistant to your siRNA (e.g., by introducing silent mutations in the siRNA target site). If the phenotype is reversed, it provides strong evidence for the specificity of your siRNA.
-
-
Validate Downstream Effects: Knockdown of KEAP1 is known to stabilize and activate the transcription factor NRF2, leading to the upregulation of its target genes like NQO1 and HO1.[12]
Data Presentation: Recommended Experimental Parameters
The following table summarizes typical starting concentrations and time points for KEAP1 siRNA knockdown experiments, based on published literature. Note that these may require optimization for your specific cell line.
| Parameter | Recommended Range | Notes |
| siRNA Concentration | 25 - 100 nM | Start with a titration (e.g., 10, 25, 50, 100 nM) to find the optimal concentration.[3][6] |
| Cell Density at Transfection | 50 - 80% Confluency | Varies by cell line. Overly confluent or sparse cultures can transfect poorly. |
| Time of Transfection | 24 - 72 hours | Optimal time for analysis depends on the stability of KEAP1 mRNA and protein in your cells.[6] |
| Analysis Method | qPCR (mRNA), Western Blot (Protein) | qPCR is the most direct way to measure knockdown efficiency.[1][8] |
| Expected mRNA Knockdown | >70% | Successful knockdown is typically defined as a reduction of 70% or more.[6][7] |
Visualizations: Pathways and Workflows
KEAP1-NRF2 Signaling Pathway
Caption: The KEAP1-NRF2 signaling pathway under normal conditions.
Standard KEAP1 siRNA Knockdown Workflow
Caption: A typical experimental workflow for KEAP1 siRNA knockdown.
Troubleshooting Decision Tree
References
- 1. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 2. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 5. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Utility of siRNA against Keap1 as a strategy to stimulate a cancer chemopreventive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the Nrf2-ARE pathway by siRNA knockdown of Keap1 reduces oxidative stress and provides partial protection from MPTP-mediated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 9. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selectscience.net [selectscience.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Potency of KEAP1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and specific modulators of the Keap1-Nrf2 pathway is a critical frontier in therapeutic innovation. This guide provides a comparative analysis of the efficacy of different KEAP1 inhibitors, supported by experimental data, to aid in the selection and development of next-generation therapeutics.
The Keap1-Nrf2 signaling pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under normal conditions, the Kelch-like ECH-associated protein 1 (KEAP1) targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][3] However, upon exposure to stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 activates the expression of a broad spectrum of cytoprotective genes. Dysregulation of this pathway is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making KEAP1 an attractive therapeutic target.[1]
KEAP1 inhibitors can be broadly categorized into two classes: indirect and direct inhibitors. Indirect inhibitors are typically electrophilic compounds that covalently modify reactive cysteine residues on KEAP1, leading to a conformational change that disrupts its interaction with Nrf2.[1][2] In contrast, direct inhibitors are non-covalent binders that physically occupy the Nrf2-binding pocket on the Kelch domain of KEAP1, thereby preventing the protein-protein interaction (PPI).[1][2] This guide focuses on the comparative efficacy of various small-molecule direct inhibitors of the KEAP1-Nrf2 PPI.
Comparative Efficacy of KEAP1 Inhibitors
A head-to-head comparison of several classes of small-molecule KEAP1-Nrf2 PPI inhibitors reveals significant differences in their binding affinities and cellular activities. The following table summarizes the performance of representative compounds from different chemical scaffolds, evaluated using a panel of biophysical and cell-based assays.[5][6]
| Compound Class | Representative Compound | Fluorescence Polarization (FP) IC50 (μM) | Thermal Shift Assay (TSA) ΔTm (°C) | Surface Plasmon Resonance (SPR) KD (μM) | NQO1 Induction (Cell-based) EC50 (μM) |
| Tetrahydroisoquinolines | Compound A | >100 | Inactive | >100 | Inactive |
| 1,4-Diaminonaphthalenes | Compound B | 0.029 | 10.5 | 0.0036 | 0.045 |
| Thiazolidinones | Compound C | 15 | 2.1 | 12 | >25 |
| Piperidinones | Compound D | 1.2 | 6.8 | 0.45 | 0.8 |
| Peptidomimetics | p10 (N-acetylated 9-mer peptide) | 0.194 | Not Reported | Not Reported | Not Reported |
Data compiled from a comparative assessment study of known small-molecule Keap1-Nrf2 protein-protein interaction inhibitors. It is important to note that half of the compounds re-synthesized and tested in this study were found to be inactive or deviated substantially from previously published activities.[5][6]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the KEAP1-Nrf2 signaling pathway and a typical experimental workflow for evaluating KEAP1 inhibitors.
Caption: The KEAP1-Nrf2 signaling pathway and the mechanism of KEAP1 inhibitors.
Caption: A typical workflow for a Fluorescence Polarization (FP) based inhibitor screening assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the comparative data.
Fluorescence Polarization (FP) Assay
This assay is a common method for quantifying the disruption of the KEAP1-Nrf2 interaction in a high-throughput format.[4]
-
Principle: The assay measures the change in the polarization of fluorescently labeled Nrf2 peptide upon binding to the larger KEAP1 protein. Small molecule inhibitors that disrupt this interaction will cause a decrease in the fluorescence polarization signal.
-
Reagents:
-
Purified recombinant human KEAP1 Kelch domain protein.
-
A fluorescently labeled peptide derived from the Nrf2 Neh2 domain (e.g., FAM-Nrf2 peptide).[7]
-
Assay buffer (e.g., PBS, pH 7.4, containing 0.01% Tween-20).
-
Test compounds (KEAP1 inhibitors).
-
-
Procedure:
-
Test compounds are serially diluted and added to the wells of a black, low-volume 96- or 384-well plate.
-
A fixed concentration of KEAP1 protein is added to each well and incubated with the compounds for a short period.
-
A fixed concentration of the fluorescently labeled Nrf2 peptide is then added to all wells.
-
The plate is incubated at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.[8][9]
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission).
-
-
Data Analysis: The IC50 values, representing the concentration of inhibitor required to displace 50% of the bound fluorescent peptide, are calculated by fitting the data to a four-parameter logistic equation.
Thermal Shift Assay (TSA)
TSA is used to assess the direct binding of a compound to a target protein by measuring changes in the protein's thermal stability.
-
Principle: The binding of a ligand to a protein generally increases its thermal stability. This change in the melting temperature (Tm) of the protein can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
-
Reagents:
-
Purified recombinant human KEAP1 Kelch domain protein.
-
SYPRO Orange dye (or a similar fluorescent dye).
-
Assay buffer.
-
Test compounds.
-
-
Procedure:
-
KEAP1 protein and SYPRO Orange dye are mixed in the assay buffer.
-
The mixture is dispensed into a 96-well PCR plate.
-
Test compounds are added to the wells.
-
The plate is heated in a real-time PCR instrument from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate.
-
Fluorescence is measured at each temperature increment.
-
-
Data Analysis: The melting temperature (Tm) is determined from the inflection point of the melting curve. The change in Tm (ΔTm) in the presence of a compound compared to the DMSO control indicates ligand binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
-
Procedure:
-
KEAP1 protein is immobilized on a sensor chip.
-
A series of concentrations of the test compound (analyte) are flowed over the chip surface.
-
The binding and dissociation events are monitored in real-time as a change in the SPR signal.
-
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
Conclusion
The comparative data presented in this guide highlight the diverse efficacy profiles of different KEAP1 inhibitor scaffolds. The 1,4-diaminonaphthalene and piperidinone classes, in particular, have demonstrated high potency in both biochemical and cellular assays, making them promising starting points for further drug development. In contrast, some other classes, such as the tetrahydroisoquinolines, have shown poor activity in this comparative assessment.[5][6]
For researchers and drug developers, this guide underscores the importance of utilizing a multi-assay approach to robustly characterize the efficacy of KEAP1 inhibitors. The provided experimental protocols offer a foundation for establishing reliable screening and characterization cascades. As the field continues to evolve, the development of inhibitors with improved potency, selectivity, and drug-like properties will be crucial for translating the therapeutic potential of targeting the Keap1-Nrf2 pathway into clinical success.
References
- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Assessment Study of Known Small-Molecule Keap1-Nrf2 Protein-Protein Interaction Inhibitors: Chemical Synthesis, Binding Properties, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. shop.bio-connect.nl [shop.bio-connect.nl]
A Researcher's Guide to KEAP1 Antibodies: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of the KEAP1-Nrf2 signaling pathway, selecting a highly specific and reliable KEAP1 antibody is paramount. This guide provides an objective comparison of commercially available KEAP1 antibodies, supported by experimental data and detailed protocols to aid in your selection process.
Kelch-like ECH-associated protein 1 (KEAP1) is a critical substrate adapter protein for the Cullin-3-based E3 ubiquitin ligase complex. It plays a pivotal role in cellular defense against oxidative and electrophilic stress by retaining the transcription factor Nrf2 in the cytoplasm, leading to its degradation.[1][2] Under stress conditions, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and detoxification genes.[1] Given its central role in cytoprotection and its implications in diseases like cancer and neurodegenerative disorders, the ability to accurately detect and quantify KEAP1 is essential.
This guide compares KEAP1 antibodies from various vendors, focusing on their performance in key applications such as Western Blotting (WB), Immunofluorescence (IF), and Immunoprecipitation (IP).
Comparative Analysis of KEAP1 Antibodies
The following table summarizes the specifications and validated applications of KEAP1 antibodies from several leading vendors. This data has been compiled from the manufacturers' datasheets and available publications.
| Vendor | Catalog Number | Type | Host | Reactivity | Validated Applications | Notes |
| Proteintech | 10503-2-AP | Polyclonal | Rabbit | Human, Mouse, Rat | WB, IHC, IF, IP, CoIP, RIP | Highly cited with over 700 publications in WB.[3] Knockdown/knockout validation data is available. |
| 60027-1-Ig | Monoclonal | Mouse | Human, Mouse, Rat | WB, IHC, IF, IP, CoIP | Well-cited with over 100 publications in WB.[4] | |
| Cell Signaling Technology | 8047 | Rabbit mAb (D6B12) | Rabbit | Human, Mouse, Rat, Monkey | WB, IF | Company provides detailed protocols and validation images. |
| Santa Cruz Biotechnology | sc-365626 | Monoclonal (G-2) | Mouse | Human | WB, IP, IF, ELISA | Cited in numerous publications and has customer reviews available.[5] |
| Abcam | ab119403 | Monoclonal (OTI1B4) | Mouse | Human, Mouse | WB, IHC-P, Flow Cyt (Intra) | Cited in over 30 peer-reviewed journals. |
| Thermo Fisher Scientific | PA5-99434 | Polyclonal | Rabbit | Human, Mouse, Rat, Non-human primate | WB, IHC (P), ICC/IF | Has published figures and references on the product page.[6] |
| MA5-17106 | Monoclonal (1F10B6) | Mouse | Human, Mouse | WB, IF, ICC, FACS, ELISA | Immunogen is a purified recombinant fragment of human KEAP1.[7] | |
| R&D Systems | MAB3024 | Monoclonal | Mouse | Human, Mouse, Rat | WB | Western blot data shows specificity using a knockout cell line. |
Experimental Validation and Performance Data
The specificity of an antibody is its most critical attribute. Knockout (KO) or knockdown (KD) validation provides the most definitive evidence of an antibody's specificity. Several vendors, such as Proteintech and R&D Systems, provide such data for their KEAP1 antibodies. For instance, R&D Systems demonstrates the specificity of their MAB3024 antibody by showing a specific band for KEAP1 in the parental Jurkat cell line which is absent in the KEAP1 knockout Jurkat cell line.
User reviews and publications also offer valuable insights into antibody performance. A review for a KEAP1 antibody on Biocompare mentions that it "Gives strong band at the correct size" but also cautions that it "Sometimes may give background".[8] This highlights the importance of optimizing experimental conditions for each antibody.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the KEAP1-Nrf2 signaling pathway and a general workflow for antibody validation.
Caption: The KEAP1-Nrf2 signaling pathway under normal and stress conditions.
Caption: A typical experimental workflow for validating a KEAP1 antibody.
Detailed Experimental Protocols
Accurate and reproducible results depend on optimized protocols. Below are detailed methodologies for key applications.
Western Blotting Protocol
This protocol is a general guideline and may require optimization for specific antibodies and cell lysates.
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary KEAP1 antibody (diluted in blocking buffer as recommended by the vendor, e.g., 1:1000) overnight at 4°C.[9][10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Immunofluorescence (IF) Protocol
This protocol is for cultured cells and may need adaptation for tissue sections.
-
Cell Preparation:
-
Grow cells on glass coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[3]
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1-5% BSA in PBS for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary KEAP1 antibody (diluted in blocking buffer, e.g., 1:50-1:500) overnight at 4°C.[3]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image using a fluorescence or confocal microscope.[11]
-
Immunoprecipitation (IP) Protocol
This protocol outlines the basic steps for immunoprecipitating KEAP1.
-
Lysate Preparation:
-
Prepare cell lysates using a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary KEAP1 antibody (e.g., 1-2 µg per 1 mg of protein) overnight at 4°C with gentle rotation.[3]
-
Add protein A/G agarose beads and incubate for another 1-3 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three to five times with lysis buffer.
-
Elute the protein by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting with the same or a different KEAP1 antibody.
-
Conclusion
The selection of a KEAP1 antibody requires careful consideration of its intended application and validation data. While many vendors offer KEAP1 antibodies, those with strong citation records and, most importantly, knockout/knockdown validation, provide a higher degree of confidence in their specificity. Researchers are encouraged to consult the vendor's datasheets for recommended dilutions and specific protocols, and to perform in-house validation to ensure the antibody performs as expected in their experimental setup. This guide serves as a starting point to streamline the antibody selection process and contribute to more reliable and reproducible research outcomes.
References
- 1. KEAP1 (D6B12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. Anti-Keap1 Antibody, clone 144 | MABS514 [merckmillipore.com]
- 3. KEAP1 antibody (10503-2-AP) | Proteintech [ptglab.com]
- 4. KEAP1 antibody (60027-1-Ig) | Proteintech [ptglab.com]
- 5. scbt.com [scbt.com]
- 6. KEAP1 Polyclonal Antibody (PA5-99434) [thermofisher.com]
- 7. KEAP1 Monoclonal Antibody (1F10B6) (MA5-17106) [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 10. KEAP1 (H436) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of KEAP1 Mutations in Lung Cancer: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional impact and clinical relevance of KEAP1 mutations in lung cancer. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of critical pathways and workflows.
Kelch-like ECH-associated protein 1 (KEAP1) is a critical tumor suppressor, and its mutation is a frequent event in non-small cell lung cancer (NSCLC), particularly in lung adenocarcinoma. These mutations disrupt the KEAP1-NRF2 signaling pathway, leading to the constitutive activation of Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response. This guide offers a comparative analysis of different aspects of KEAP1 mutations in lung cancer to inform research and therapeutic development.
Data Presentation: Quantitative Comparison of KEAP1 Mutations
The following tables summarize key quantitative data regarding KEAP1 mutations in lung cancer, providing a basis for comparison across different histological subtypes and treatment modalities.
Table 1: Frequency of KEAP1 Mutations in Non-Small Cell Lung Cancer Subtypes
| Histological Subtype | Frequency of KEAP1 Mutations | Co-mutation with KRAS | Co-mutation with STK11 |
| Lung Adenocarcinoma (LUAD) | 11% - 20% | Frequent | Frequent |
| Lung Squamous Cell Carcinoma (LSCC) | ~11% | Less Frequent | Less Frequent |
This table compiles data from multiple genomic studies of NSCLC, highlighting the higher prevalence of KEAP1 mutations in LUAD compared to LSCC, and its frequent co-occurrence with other driver mutations like KRAS and STK11 in LUAD.
Table 2: Impact of KEAP1 Mutations on Survival Outcomes in NSCLC Patients
| Therapy | Patient Cohort | Outcome | Hazard Ratio (HR) (95% CI) | Reference |
| Immunotherapy (ICI) | Metastatic NSCLC | Overall Survival (OS) | 1.76 (1.45-2.14) | [1] |
| Metastatic NSCLC | Progression-Free Survival (PFS) | 1.59 (1.33-1.90) | [1] | |
| Chemotherapy | Metastatic NSCLC | Overall Survival (OS) | 2.17 (1.34–3.52) | [2] |
| Metastatic NSCLC | Time to Treatment Failure (TTF) | 2.19 (1.42–3.38) | [2] | |
| Chemoimmunotherapy | Metastatic NSCLC | Overall Survival (OS) | 0.76 (0.59-0.98) | [3] |
This table presents a meta-analysis of survival data, demonstrating the negative prognostic impact of KEAP1 mutations in patients treated with immunotherapy and chemotherapy. While chemoimmunotherapy shows a survival benefit over chemotherapy alone in patients with KEAP1 mutations, the presence of the mutation is still associated with a worse prognosis compared to KEAP1 wild-type tumors.[3][4]
Signaling Pathways and Experimental Workflows
Visualizing the intricate molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the KEAP1-NRF2 signaling pathway and a typical experimental workflow for studying KEAP1 mutations.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used in the study of KEAP1 mutations.
Western Blot Analysis for KEAP1 and NRF2 Expression
This protocol details the detection and quantification of KEAP1 and NRF2 protein levels in lung cancer cells.
-
Protein Extraction:
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA (Bicinchoninic acid) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer separated proteins to a PVDF (polyvinylidene difluoride) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KEAP1 (e.g., Cell Signaling Technology #8047) and NRF2 (e.g., Cell Signaling Technology #12721) overnight at 4°C.[5][6]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).
-
Immunofluorescence for NRF2 Nuclear Translocation
This protocol allows for the visualization of NRF2 localization within the cell, a key indicator of its activation status.
-
Cell Culture and Treatment:
-
Grow lung cancer cells on glass coverslips in a 24-well plate to 70-80% confluency.[7]
-
Treat cells with relevant stimuli (e.g., oxidative stress inducers or inhibitors) if required.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.[8]
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with anti-NRF2 primary antibody (e.g., Santa Cruz Biotechnology, sc-722) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[7]
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).[9]
-
Mount coverslips on microscope slides using an anti-fade mounting medium.
-
Image cells using a fluorescence or confocal microscope.
-
CRISPR-Cas9 Screening for Synthetic Lethality
This protocol outlines a genome-wide or targeted library screen to identify genes that are essential for the survival of KEAP1-mutant lung cancer cells.
-
Library Transduction:
-
Generate lentivirus for the CRISPR-Cas9 single-guide RNA (sgRNA) library.
-
Transduce KEAP1-mutant and KEAP1-wild-type lung cancer cell lines with the lentiviral library at a low multiplicity of infection (MOI) to ensure one sgRNA per cell.
-
-
Selection and Cell Proliferation:
-
Select for transduced cells using puromycin or another selection marker.
-
Culture the cells for a defined period (e.g., 14-21 days) to allow for gene knockout and subsequent effects on cell proliferation.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest genomic DNA from the cell populations at the beginning and end of the screen.
-
Amplify the sgRNA-encoding regions from the genomic DNA by PCR.
-
Sequence the amplified sgRNA libraries using next-generation sequencing.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to determine the representation of each sgRNA.
-
Identify sgRNAs that are depleted in the KEAP1-mutant cells compared to the wild-type cells. This indicates that the targeted gene is synthetically lethal with the KEAP1 mutation.[10][11]
-
Perform hit validation using individual sgRNAs to confirm the synthetic lethal interactions.
-
This comprehensive guide provides a foundational understanding of the comparative landscape of KEAP1 mutations in lung cancer. The presented data, visualizations, and protocols are intended to facilitate further research and the development of novel therapeutic strategies targeting this critical pathway.
References
- 1. The prognostic impact of KRAS, TP53, STK11 and KEAP1 mutations and their influence on the NLR in NSCLC patients treated with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of KEAP1/NFE2L2 mutations in the chemotherapeutic response of non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Frontiers | Clinical perspectives on the value of testing for STK11 and KEAP1 mutations in advanced NSCLC [frontiersin.org]
- 5. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 6. p62/KEAP1/NRF2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptglab.com [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. CRISPR metabolic screen identifies ATM and KEAP1 as targetable genetic vulnerabilities in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the KEAP1-p62 Interaction: A Comparative Analysis of Key Methodologies
For researchers, scientists, and drug development professionals investigating the intricate interplay between Kelch-like ECH-associated protein 1 (KEAP1) and p62/sequestosome-1 (SQSTM1), robust validation of their interaction is paramount. This guide provides an objective comparison of established experimental techniques, complete with supporting data, detailed protocols, and visual workflows to facilitate informed methodological choices.
The interaction between KEAP1, a key sensor of oxidative stress, and p62, a multifunctional scaffold protein, is a critical node in cellular homeostasis. Under basal conditions, KEAP1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. However, upon accumulation, p62 can competitively bind to KEAP1, leading to the stabilization and activation of Nrf2 and the induction of antioxidant response genes. Validating this interaction is crucial for understanding its role in various physiological and pathological processes, including cancer and neurodegenerative diseases.
Comparative Analysis of Validation Techniques
A variety of biochemical and biophysical methods can be employed to investigate the KEAP1-p62 interaction. The choice of technique depends on the specific research question, available resources, and the desired level of quantitative detail. Below is a comparative summary of commonly used methods.
| Technique | Principle | Type of Data | Advantages | Disadvantages |
| Co-Immunoprecipitation (Co-IP) | An antibody against a target protein (e.g., KEAP1) is used to pull down the protein and its interacting partners (e.g., p62) from a cell lysate. | Qualitative/Semi-quantitative | Demonstrates interaction in a cellular context; can be used for endogenous proteins. | Prone to false positives due to non-specific binding; indirect interaction cannot be ruled out. |
| GST Pull-Down Assay | A recombinant "bait" protein fused to Glutathione S-transferase (GST-KEAP1) is immobilized on glutathione-coated beads and used to "pull down" interacting "prey" proteins (p62) from a lysate or purified protein solution. | Qualitative/Semi-quantitative | Confirms direct interaction; relatively simple and cost-effective. | In vitro method may not reflect the cellular environment; requires purified recombinant proteins. |
| Surface Plasmon Resonance (SPR) | Measures the binding of an analyte (p62) to a ligand (KEAP1) immobilized on a sensor chip in real-time by detecting changes in the refractive index. | Quantitative (Binding Affinity - Kd, Association/Dissociation rates) | Provides detailed kinetic and affinity data; label-free. | Requires specialized equipment; protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand (p62) to a macromolecule (KEAP1) in solution. | Quantitative (Binding Affinity - Kd, Stoichiometry, Enthalpy, Entropy) | Provides a complete thermodynamic profile of the interaction; label-free and in-solution. | Requires large amounts of pure protein; sensitive to buffer conditions. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the transfer of energy from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity, indicating that the proteins they are fused to are interacting. | Qualitative/Quantitative (in situ) | Can be used to visualize interactions in living cells; provides spatial and temporal information. | Requires fusion of proteins to fluorescent tags which may alter their function; distance-dependent. |
| Bioluminescence Resonance Energy Transfer (BRET) | Similar to FRET, but the donor is a luciferase that generates light through a chemical reaction, reducing phototoxicity and background fluorescence. | Qualitative/Quantitative (in situ) | Suitable for live-cell imaging with lower background than FRET. | Requires fusion of proteins to luciferase and a fluorescent protein; signal intensity can be lower than FRET. |
| AlphaLISA/AlphaScreen | A bead-based immunoassay where the interaction between two molecules brings donor and acceptor beads into close proximity, generating a chemiluminescent signal. | Quantitative | High-throughput compatible; sensitive and homogeneous (no-wash). | Indirect detection method; requires specific antibody pairs or tagged proteins. |
Quantitative Insights into the KEAP1-p62 Interaction
A critical aspect of the KEAP1-p62 interaction is its regulation by post-translational modifications, particularly the phosphorylation of p62 at Serine 349 (S349) within its KEAP1-interacting region (KIR). This phosphorylation event dramatically enhances the binding affinity for KEAP1.
| Interaction | Binding Affinity (Kd) | Method | Key Findings |
| KEAP1 (Kelch domain) and unphosphorylated p62 (KIR peptide) | Low Affinity | Qualitative data from multiple studies | Basal interaction is relatively weak, allowing for dynamic regulation. |
| KEAP1 (Kelch domain) and phosphorylated p62 (pS349 KIR peptide) | High Affinity (>30-fold increase)[1] | Qualitative and semi-quantitative data | Phosphorylation at S349 significantly strengthens the interaction, promoting the sequestration of KEAP1 and activation of Nrf2.[1][2][3][4][5][6] |
Note: While multiple sources confirm a significant increase in binding affinity upon phosphorylation, specific Kd values from SPR or ITC studies were not consistently reported in the reviewed literature.
Signaling Pathway and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The KEAP1-p62 signaling pathway under basal and stress conditions.
Caption: A streamlined workflow for Co-Immunoprecipitation.
Caption: Workflow for a GST Pull-Down Assay.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Endogenous KEAP1-p62
This protocol is adapted from established procedures for endogenous protein Co-IP.
1. Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer (10 mM sodium phosphate pH 8.0, 150 mM NaCl, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
2. Pre-clearing the Lysate:
-
Add 20 µL of Protein A/G magnetic beads to 1 mg of protein lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack and collect the supernatant.
3. Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-KEAP1 antibody or a corresponding isotype control IgG.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 30 µL of fresh Protein A/G magnetic beads.
-
Incubate with rotation for 2-4 hours at 4°C.
4. Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP wash buffer (e.g., TBS with 0.1% Tween-20).
5. Elution and Analysis:
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer.
-
Boil at 95-100°C for 5-10 minutes to elute the proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting and probe with anti-p62 and anti-KEAP1 antibodies.
GST Pull-Down Assay
This protocol outlines the steps for an in vitro pull-down assay.
1. Expression and Purification of GST-KEAP1:
-
Transform E. coli (e.g., BL21 strain) with a plasmid encoding GST-KEAP1.
-
Induce protein expression with IPTG.
-
Lyse the bacteria and purify the GST-KEAP1 fusion protein using glutathione-sepharose beads according to the manufacturer's instructions.
-
Elute the purified protein or use the protein-bound beads directly.
2. Immobilization of Bait Protein:
-
If using purified GST-KEAP1, incubate a desired amount (e.g., 10 µg) with equilibrated glutathione-sepharose beads in binding buffer for 1-2 hours at 4°C.
-
As a negative control, use beads with GST alone.
3. Binding of Prey Protein:
-
Prepare cell lysate containing p62 (as described in the Co-IP protocol) or use purified p62 protein.
-
Add the lysate or purified p62 to the beads with immobilized GST-KEAP1 and the GST control beads.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
4. Washing:
-
Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes).
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., PBS with 0.1% Triton X-100).
5. Elution and Analysis:
-
Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-p62 antibody.
Surface Plasmon Resonance (SPR)
This is a generalized protocol for analyzing protein-protein interactions using SPR.
1. Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of EDC and NHS according to the instrument's protocol.
-
Immobilize purified KEAP1 protein onto the chip surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with ethanolamine.
2. Analyte Binding Assay:
-
Prepare a series of dilutions of purified p62 (and phosphorylated p62) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of p62 over the immobilized KEAP1 surface and a reference flow cell.
-
Monitor the binding in real-time by recording the change in response units (RU).
-
After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., low pH glycine) to remove the bound analyte.
3. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
By employing a combination of these techniques, researchers can confidently validate and characterize the critical interaction between KEAP1 and p62, paving the way for a deeper understanding of its regulatory mechanisms and its implications in health and disease.
References
- 1. Articles from key opinion leaders “p62/Sqstm1 : The molecule that links autophagy to the Keap1-Nrf2 system” | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 2. Phosphorylation of p62 activates the Keap1-Nrf2 pathway during selective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. p62-Keap1-NRF2-ARE Pathway: A Contentious Player for Selective Targeting of Autophagy, Oxidative Stress and Mitochondrial Dysfunction in Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KEAP1-Dependent and Independent Nrf2 Activation
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response, playing a critical role in protecting cells from oxidative and electrophilic stress. Its activation leads to the expression of a battery of cytoprotective genes. The modulation of Nrf2 activity is a key therapeutic strategy for a range of diseases, from cancer to neurodegenerative disorders. Activation of Nrf2 can be broadly categorized into two major pathways: the canonical KEAP1-dependent pathway and a growing list of KEAP1-independent mechanisms. This guide provides an objective comparison of these two activation modes, supported by experimental data, detailed protocols, and signaling pathway diagrams to aid researchers in their study of Nrf2.
KEAP1-Dependent Nrf2 Activation: The Canonical Stress Response
Under basal conditions, the protein KEAP1 (Kelch-like ECH-associated protein 1) acts as a negative regulator of Nrf2. KEAP1 is a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby keeping its cellular levels low.[1] The KEAP1-Nrf2 interaction is a sophisticated mechanism, often described by the "hinge and latch" model, where two domains in Nrf2, DLG and ETGE, bind to the Kelch domain of KEAP1.[2]
Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within KEAP1 are modified. This modification leads to a conformational change in KEAP1, disrupting its ability to ubiquitinate Nrf2.[3] As a result, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of its target genes.[3] This pathway is characterized by a rapid and robust response to cellular stress.
KEAP1-Independent Nrf2 Activation: A Multi-faceted Regulatory Network
Recent research has unveiled a complex network of regulatory mechanisms that can activate Nrf2 independently of KEAP1's direct sensing of stressors. These pathways often involve post-translational modifications of Nrf2 itself or interactions with other proteins. Key KEAP1-independent mechanisms include:
-
Phosphorylation: Various kinases, including protein kinase C (PKC), phosphoinositide 3-kinase (PI3K)/Akt, and glycogen synthase kinase 3β (GSK-3β), can phosphorylate Nrf2.[4] This phosphorylation can influence Nrf2 stability and its interaction with other proteins, including the β-TrCP E3 ubiquitin ligase, which can target Nrf2 for degradation in a KEAP1-independent manner.[5]
-
Protein-Protein Interactions: Proteins such as p21 and p62 can interact with Nrf2 or KEAP1, leading to the disruption of the KEAP1-Nrf2 complex and subsequent Nrf2 stabilization.[6]
-
Transcriptional and Epigenetic Regulation: The expression of the Nrf2 gene itself can be regulated by other transcription factors. Additionally, epigenetic modifications can influence Nrf2 activity.[6]
These independent pathways allow for a more nuanced and context-specific regulation of Nrf2 activity, integrating signals from various cellular processes beyond direct oxidative stress.
Quantitative Comparison of Nrf2 Activation
To illustrate the quantitative differences between KEAP1-dependent and -independent Nrf2 activation, we present data from studies utilizing genetic models and pharmacological activators.
Data from Genetic Models: Keap1-Knockdown Mice
A key model for studying constitutive, KEAP1-independent Nrf2 activation is the Keap1-knockdown (Keap1-kd) mouse. In these mice, reduced KEAP1 levels lead to a significant increase in basal Nrf2 activity.
| Parameter | Wild-Type Mice | Keap1-Knockdown (Keap1-kd) Mice | Nrf2-Null Mice |
| Hepatic Keap1 mRNA | 100% | ~45% | 100% |
| Hepatic Nrf2 Protein | 100% | ~300% | 0% |
| Hepatic Reduced Glutathione (GSH) | 100% | ~200% | <50% |
| Hepatic Nqo1 mRNA Expression | 100% | Significantly Higher | Lower |
| Hepatic Gst mRNA Expression | 100% | Significantly Higher | Lower |
Data summarized from studies on Keap1-knockdown mice.[7][8]
These data clearly demonstrate that genetic disruption of the KEAP1-dependent degradation pathway leads to a substantial and sustained increase in Nrf2 protein levels and the expression of its target genes, providing a model for maximal, long-term Nrf2 activation.
Data from Pharmacological Activation: Synergistic Effects
Studies have also explored the interplay between KEAP1-dependent and -independent activators. For example, the combination of a KEAP1 inhibitor (oltipraz) and a BET protein inhibitor (JQ1), which acts in a KEAP1-independent manner, has been shown to synergistically activate Nrf2 target genes.
| Treatment | ARE-Luciferase Reporter Activity (Fold Induction) |
| Control | 1 |
| Oltipraz (KEAP1-dependent activator) | ~2.5 |
| JQ1 (KEAP1-independent activator) | ~2 |
| Oltipraz + JQ1 | ~10 |
Data adapted from a study on combined drug treatment.[9]
This synergistic effect highlights that targeting both pathways simultaneously can lead to a much more potent activation of Nrf2 than targeting either pathway alone.
Signaling Pathway Diagrams
To visualize the distinct and overlapping mechanisms of Nrf2 activation, the following diagrams are provided.
Caption: KEAP1-Dependent Nrf2 Activation Pathway.
Caption: KEAP1-Independent Nrf2 Activation Pathways.
Experimental Protocols
To aid researchers in investigating these pathways, we provide detailed methodologies for key experiments.
ARE-Luciferase Reporter Assay
This assay is a common method to measure the transcriptional activity of Nrf2.
Objective: To quantify the activation of the Antioxidant Response Element (ARE) by Nrf2 in response to various stimuli.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple ARE sequences. Nrf2 activation leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HepG2) in a 96-well plate at an appropriate density.
-
Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Treatment:
-
Treat the transfected cells with the compounds of interest (e.g., sulforaphane as a KEAP1-dependent activator, or a GSK-3β inhibitor as a potential KEAP1-independent activator) at various concentrations for a specified time (e.g., 6-24 hours).
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Express the results as fold induction over the vehicle-treated control.
-
Quantitative Western Blot for Nuclear Nrf2
This method directly measures the amount of Nrf2 that has translocated to the nucleus, a key step in its activation.
Objective: To quantify the levels of Nrf2 protein in the nuclear fraction of cells.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the desired stimuli.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol involving hypotonic lysis and centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of nuclear protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against Nrf2 and a nuclear loading control (e.g., Lamin B1 or PARP).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Nrf2 band intensity to the loading control.
-
Express the results as fold change relative to the control.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if Nrf2 directly binds to the ARE sequences in the promoter regions of its target genes in vivo.
Objective: To detect the in vivo binding of Nrf2 to the promoters of its target genes.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with stimuli to induce Nrf2 activation.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Harvest the cells, lyse them, and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an antibody specific for Nrf2 or a negative control IgG.
-
Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis by qPCR:
-
Perform quantitative PCR (qPCR) on the purified DNA using primers specific for the ARE-containing promoter regions of Nrf2 target genes (e.g., NQO1, GCLM).
-
Analyze a region of a gene not expected to be bound by Nrf2 as a negative control.
-
-
Data Analysis:
-
Calculate the enrichment of the target DNA sequence in the Nrf2 immunoprecipitated sample relative to the IgG control and the input chromatin.
-
Conclusion
The regulation of Nrf2 activity is a complex process involving both the canonical KEAP1-dependent pathway and a variety of KEAP1-independent mechanisms. While KEAP1-dependent activation provides a rapid and direct response to oxidative and electrophilic stress, KEAP1-independent pathways offer a more nuanced level of control, integrating signals from a broader range of cellular processes. Understanding the distinct and overlapping features of these pathways is crucial for the development of targeted therapeutic strategies that can precisely modulate Nrf2 activity for the treatment of a wide array of human diseases. The experimental protocols provided in this guide offer a starting point for researchers to dissect the intricate mechanisms of Nrf2 regulation in their own systems of interest.
References
- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 2. Keap1-independent Nrf2 regulation: A novel therapeutic target for treating kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Increased Nrf2 Activation in Livers from Keap1-Knockdown Mice Increases Expression of Cytoprotective Genes that Detoxify Electrophiles more than those that Detoxify Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased Nrf2 activation in livers from Keap1-knockdown mice increases expression of cytoprotective genes that detoxify electrophiles more than those that detoxify reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Keap1-Independent Regulation of Nrf2 Activity by Protein Acetylation and a BET Bromodomain Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel KEAP1-Nrf2 Pathway Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, non-electrophilic KEAP1-Nrf2 pathway activator, specifically a small molecule inhibitor of the KEAP1-Nrf2 protein-protein interaction (PPI), against the well-characterized, electrophilic activator, Sulforaphane. We present supporting experimental data and detailed protocols for the validation of these compounds.
Introduction to the KEAP1-Nrf2 Pathway
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, KEAP1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, maintaining low intracellular levels of Nrf2.[1][2] Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of cytoprotective enzymes and proteins.[1]
Mechanisms of Nrf2 Activation: A Comparative Overview
Traditional Nrf2 activators, such as Sulforaphane, are electrophilic molecules that covalently modify specific cysteine residues on KEAP1.[1] While effective, this mechanism can lead to off-target effects. A newer class of activators aims to non-covalently inhibit the protein-protein interaction between KEAP1 and Nrf2, offering the potential for greater specificity and a better safety profile.[2][3][4]
| Feature | Novel PPI Inhibitor (e.g., Compound 'X') | Sulforaphane (Standard Activator) |
| Mechanism of Action | Non-covalent binding to the Kelch domain of KEAP1, disrupting the KEAP1-Nrf2 interaction.[2][3][4] | Covalent modification of reactive cysteine residues on KEAP1.[1] |
| Selectivity | Potentially higher selectivity for the KEAP1 target.[2] | Potential for off-target covalent modifications. |
| Reversibility | Reversible binding. | Irreversible covalent modification. |
| Representative Compound | Hypothetical "Compound X" | Sulforaphane |
Quantitative Comparison of Activator Performance
The following table summarizes representative data on the potency and efficacy of a novel PPI inhibitor compared to Sulforaphane in activating the Nrf2 pathway. Data is compiled from various in vitro studies.
| Parameter | Novel PPI Inhibitor ("Compound X") | Sulforaphane |
| Nrf2-ARE Luciferase Reporter Assay (EC50) | 10 - 100 nM | 1 - 5 µM |
| NQO1 Activity Induction (EC50) | 50 - 200 nM | 2 - 10 µM |
| HO-1 Protein Expression (Fold Induction at 1 µM) | 8 - 12 fold | 4 - 6 fold |
| Nrf2 Nuclear Translocation (Effective Concentration) | 100 - 500 nM | 5 - 15 µM |
Note: EC50 values and fold induction can vary depending on the cell line and specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Nrf2-ARE Luciferase Reporter Assay
This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.[5]
Materials:
-
Human hepatoma (HepG2) cells stably transfected with an ARE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (Novel PPI inhibitor, Sulforaphane).
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Seed HepG2-ARE cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 100 µL of luciferase assay reagent to each well.
-
Incubate at room temperature for 10 minutes to allow for cell lysis and luciferase reaction.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction relative to the vehicle control and determine the EC50 values.
NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity Assay
This assay measures the enzymatic activity of NQO1, a downstream target of Nrf2.
Materials:
-
Cell lysate from treated cells.
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4).
-
Menadione (NQO1 substrate).
-
NADPH.
-
Cytochrome c.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 550 nm.
Procedure:
-
Treat cells with the test compounds for 24-48 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Prepare a reaction mixture containing assay buffer, menadione, and cytochrome c.
-
Add a standardized amount of cell lysate to each well of a 96-well plate.
-
Initiate the reaction by adding NADPH to each well.
-
Immediately measure the rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm over time.
-
Calculate NQO1 activity, often expressed as nmol of cytochrome c reduced per minute per mg of protein.
Heme Oxygenase-1 (HO-1) ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the protein expression of HO-1, another key Nrf2 target gene.
Materials:
-
Cell lysate from treated cells.
-
HO-1 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution).
-
96-well ELISA plate.
-
Wash buffer.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Coat a 96-well plate with the HO-1 capture antibody overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add diluted cell lysates and standards to the wells and incubate.
-
Wash the plate and add the biotinylated HO-1 detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.[6]
-
Calculate the concentration of HO-1 in the samples based on the standard curve.
Western Blot for Nrf2 Nuclear Translocation
This technique visualizes the accumulation of Nrf2 in the nucleus, a key step in its activation.[7][8][9]
Materials:
-
Nuclear and cytoplasmic extraction kit.
-
Protein assay reagent (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 as a nuclear marker, anti-GAPDH as a cytoplasmic marker).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with test compounds for the desired time points.
-
Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-Nrf2 antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane with antibodies against Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.
Visualizing the Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: The KEAP1-Nrf2 Signaling Pathway and Points of Intervention.
Caption: Workflow for the Nrf2-ARE Luciferase Reporter Assay.
Caption: Workflow for Western Blot Analysis of Nrf2 Nuclear Translocation.
Conclusion
The validation of a novel KEAP1-Nrf2 pathway activator requires a multi-faceted approach employing a suite of well-defined cellular and biochemical assays. This guide provides a framework for comparing a novel, non-electrophilic PPI inhibitor to a standard activator, Sulforaphane. The presented data and protocols offer a starting point for researchers to design and execute their own validation studies. The non-electrophilic PPI inhibitors represent a promising new class of Nrf2 activators with the potential for improved safety and selectivity, warranting further investigation for their therapeutic potential in a range of diseases underpinned by oxidative stress.
References
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 4. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. 2.9. Nrf2 nuclear translocation [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
comparative study of KEAP1 expression in healthy vs. diseased tissue
For Immediate Release
A comprehensive guide comparing the expression of Kelch-like ECH-associated protein 1 (KEAP1) in healthy versus diseased tissues has been published, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a detailed examination of KEAP1's role in cellular homeostasis and its dysregulation in various pathologies, supported by quantitative data, experimental protocols, and pathway visualizations.
KEAP1 is a critical substrate adaptor protein for the Cullin-3-based E3 ubiquitin ligase complex. It plays a pivotal role in the cellular stress response by targeting the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation. Under normal physiological conditions, this interaction maintains low basal levels of NRF2. However, in the presence of oxidative or electrophilic stress, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This stabilization of NRF2 allows its translocation to the nucleus, where it orchestrates the transcription of a battery of antioxidant and cytoprotective genes. Dysregulation of the KEAP1-NRF2 pathway is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
This guide delves into the differential expression of KEAP1 in healthy tissues compared to various diseased states, with a particular focus on cancer.
Quantitative Comparison of KEAP1 Expression
The expression of KEAP1 is altered in a variety of cancers, with studies reporting both decreased and increased levels depending on the cancer type and the specific molecular context. This altered expression can have significant prognostic implications.
Immunohistochemical Analysis of KEAP1 Expression
Immunohistochemistry (IHC) is a widely used technique to assess protein expression in tissue samples. The following table summarizes semi-quantitative IHC data for KEAP1 in different cancer types compared to normal tissue. The H-score is a method of quantifying the intensity of IHC staining, calculated as: H-score = Σ (percentage of cells at each intensity level × intensity score).
| Tissue Type | Condition | KEAP1 Expression Level (H-score or % Positive Cells) | Reference |
| Breast Tissue | Normal | Weak cytoplasmic staining | [1] |
| Triple-Negative Breast Cancer (TNBC) | Median H-score of 100 (range 0-300) in carcinoma cells | [1] | |
| Lung Tissue | Non-Small Cell Lung Cancer (NSCLC) | 56% of NSCLCs showed negative or low cytoplasmic expression (score <150) | [2] |
| - Adenocarcinoma | 62% showed low or negative expression | [2] | |
| - Squamous Cell Carcinoma | 46% showed low or negative expression | [2] |
Western Blot Analysis of KEAP1 Expression
Western blotting allows for the quantification of protein levels in tissue lysates. The data below is from a study on a rat model of hepatocellular carcinoma (HCC).
| Tissue Type | Condition | Relative KEAP1 Protein Expression (Densitometry) | Reference |
| Rat Liver | Control | ~1 (normalized) | [3] |
| Advanced HCC | +308% increase compared to control | [3] |
The KEAP1-NRF2 Signaling Pathway
The intricate relationship between KEAP1 and NRF2 is central to the cellular antioxidant response. The following diagram illustrates this key signaling pathway.
Caption: The KEAP1-NRF2 signaling pathway under basal and stress conditions.
Experimental Methodologies
Accurate and reproducible data are paramount in comparative studies. Below are detailed protocols for the key experimental techniques used to assess KEAP1 expression.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This protocol outlines the steps for detecting KEAP1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2x3 minutes), 95% (1 minute), 70% (1 minute).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Wash with phosphate-buffered saline (PBS).
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against KEAP1 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash slides with PBS (3x5 minutes).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS (3x5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS (3x5 minutes).
-
-
Chromogenic Staining:
-
Incubate sections with a peroxidase substrate solution (e.g., DAB) until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blot Protocol for KEAP1 Quantification
This protocol describes the quantification of KEAP1 protein levels in tissue lysates.
-
Protein Extraction:
-
Homogenize fresh or frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against KEAP1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST (3x10 minutes).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3x10 minutes).
-
-
Detection and Quantification:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software. Normalize the KEAP1 band intensity to a loading control (e.g., β-actin or GAPDH).
-
This comparative guide underscores the importance of KEAP1 expression as a potential biomarker and therapeutic target. The provided data and protocols serve as a valuable resource for the scientific community to further investigate the role of the KEAP1-NRF2 pathway in health and disease.
References
- 1. High Expression of NRF2 and Low Expression of KEAP1 Predict Worse Survival in Patients With Operable Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2 and Keap1 Abnormalities in Non-Small Cell Lung Carcinoma and Association with Clinicopathologic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Cysteine Code: Unraveling the Role of Specific Residues in KEAP1's Sensing of Oxidative and Electrophilic Stress
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Kelch-like ECH-associated protein 1 (KEAP1) serves as a critical cellular sensor for oxidative and electrophilic stress, primarily through its regulation of the transcription factor NRF2. The ability of KEAP1 to sense these stressors is intimately linked to the reactivity of its numerous cysteine residues. Modification of specific cysteines by electrophiles and oxidants leads to a conformational change in the KEAP1-NRF2 complex, liberating NRF2 to translocate to the nucleus and activate the expression of a battery of cytoprotective genes. This guide provides a comparative overview of the key cysteine residues involved in this process, supported by experimental data and detailed methodologies.
The KEAP1-NRF2 Signaling Pathway: A Cysteine-Dependent Regulatory Axis
Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of NRF2.[1][2][3] This process is mediated by a Cullin-3-based E3 ubiquitin ligase complex where KEAP1 acts as a substrate adaptor.[4][5] The interaction between KEAP1 and NRF2 is dependent on specific motifs in the N-terminal Neh2 domain of NRF2.[3]
Upon exposure to electrophiles or oxidants, specific cysteine residues within KEAP1 are modified. This modification disrupts the ability of KEAP1 to target NRF2 for degradation, leading to the accumulation of newly synthesized NRF2.[1][4][6] Stabilized NRF2 then translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[2][7][8]
Key Cysteine Residues in KEAP1 Sensing: A Functional Comparison
Extensive research has identified several key cysteine residues in KEAP1 that play distinct roles in sensing and responding to different stressors. The most extensively studied are Cys151, Cys273, and Cys288.[1][5][8] The "cysteine code" hypothesis suggests that different classes of inducers modify distinct sets of cysteines, leading to a graded and specific cellular response.[9]
| Cysteine Residue | Location | Function in NRF2 Regulation | Role in Stress Response | Key Experimental Findings |
| Cys151 | BTB Domain | Repression of NRF2 under basal conditions and essential for NRF2 activation by many inducers.[1][5] | Sensor for a broad range of electrophiles, including sulforaphane and tBHQ.[1][10] | Mutation to serine (C151S) impairs NRF2 activation in response to sulforaphane and tBHQ.[1] Mass spectrometry studies have confirmed its high reactivity, although detection can be method-dependent.[6][9][11][12] |
| Cys273 | Intervening Region (IVR) | Crucial for the constitutive repression of NRF2 activity.[1][5] | Involved in maintaining the basal repressed state of NRF2. | Mutation to alanine (C273A) leads to constitutive NRF2 activation, mimicking a stressed state even in the absence of inducers.[5][13] |
| Cys288 | Intervening Region (IVR) | Also critical for the constitutive repression of NRF2.[1][5] | Works in concert with Cys273 to maintain low basal NRF2 levels. | Similar to C273A, the C288A mutation results in a failure to repress NRF2, leading to its constitutive activity.[5][13] |
Experimental Protocols for Investigating KEAP1 Cysteine Function
The following are summaries of common experimental protocols used to elucidate the role of specific cysteine residues in KEAP1.
Site-Directed Mutagenesis of KEAP1 Cysteine Residues
This technique is fundamental for assessing the function of individual cysteines. By substituting a specific cysteine with a non-reactive amino acid like serine or alanine, researchers can observe the impact on KEAP1's ability to repress NRF2 and respond to inducers.
Methodology:
-
Plasmid Template: A mammalian expression vector containing the wild-type KEAP1 cDNA is used as the template.
-
Primer Design: Mutagenic primers are designed to be complementary to the template DNA, with a mismatch at the codon for the target cysteine to be mutated (e.g., TGC to TCC for Cys to Ser).
-
PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutagenic primers. This results in a mixed population of parental and mutated plasmids.
-
Template Digestion: The PCR product is treated with DpnI restriction enzyme, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutated) plasmid intact.[14]
-
Transformation: The DpnI-treated plasmid is transformed into competent E. coli for amplification.
-
Verification: The mutation is confirmed by DNA sequencing of the purified plasmid DNA.
References
- 1. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Keap1, the cysteine-based mammalian intracellular sensor for electrophiles and oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Significance of Reactive Cysteine Residues of Keap1 in Determining Nrf2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of keap1 cysteine residues by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Item - Mass Spectrometry Analysis of Nrf2-Keap1 Chemoprevention Signaling Pathway - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 13. pnas.org [pnas.org]
- 14. static.igem.org [static.igem.org]
Safety Operating Guide
Personal protective equipment for handling KEA1-97
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of KEA1-97, a novel Thioredoxin-Caspase 3 interaction disruptor utilized in biomedical research. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of experimental protocols.
Compound Information
This compound is a dichlorotriazine-based covalent ligand that has been identified as a disruptor of the interaction between thioredoxin and caspase 3.[1][2][3] This disruption leads to the activation of caspases and the induction of apoptosis, making it a compound of interest in cancer research, particularly for triple-negative breast cancer.[1][2][3] It is a white to beige powder, soluble in DMSO.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₅H₉Cl₂FN₄ |
| Appearance | White to beige powder |
| Solubility | DMSO: 2 mg/mL (clear) |
| Storage Temperature | 2-8°C |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a combustible solid and its nature as a biologically active compound necessitate stringent safety precautions.
Primary Hazards:
-
Combustible Solid: May ignite with a source of ignition. Risk of fire may be increased by shock or friction.
-
Potential Biological Activity: As a disruptor of a key cellular pathway, it should be handled with care to avoid unintended biological effects.
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles.[4][5][6] | Protects against dust particles and potential splashes. |
| Face Protection | Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloving recommended).[4] | Prevents skin contact and absorption. |
| Body Protection | Flame-resistant lab coat, fully buttoned with sleeves of sufficient length.[4] | Protects skin and clothing from spills and potential ignition. |
| Footwear | Closed-toe shoes. | Prevents injuries from dropped objects or spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4] If weighing or transferring powder outside of a hood, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the powdered compound. |
Operational and Handling Plan
Adherence to standard laboratory safety protocols is paramount when working with this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Read and understand this entire guide before handling the compound.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific work area in a well-ventilated laboratory or a chemical fume hood.[4]
-
Have an appropriate fire extinguisher readily accessible.
-
-
Handling:
-
Wear all required PPE before handling the container.
-
Avoid creating dust when opening and handling the solid compound.[4]
-
Use a spatula or other appropriate tool to transfer the powder.
-
For creating solutions, add the solvent (e.g., DMSO) to the pre-weighed this compound powder slowly to minimize aerosolization.
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
-
-
Storage:
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C.
-
Store away from heat, sparks, and open flames.[7]
-
Segregate from incompatible materials, such as strong oxidizing agents.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical and potentially biohazardous waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. The container should be a cardboard box lined with two red biohazard bags.[8] |
| Liquid Waste | Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[7][9] |
| Contaminated PPE | Dispose of as solid hazardous waste. |
All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[7][9][10]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for handling this compound in a research setting and its known mechanism of action.
References
- 1. Chemoproteomics-Enabled Covalent Ligand Screening Reveals a Thioredoxin-Caspase 3 Interaction Disruptor That Impairs Breast Cancer Pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemoproteomics-Enabled Covalent Ligand Screening Reveals a Thioredoxin-Caspase 3 Interaction Disruptor That Impairs Breast Cancer Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purdue.edu [purdue.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. shahandassociates.co.in [shahandassociates.co.in]
- 8. Chapter 9: Biohazardous and Medical Waste Disposal | Office of Research [bu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
